Product packaging for Maackiaflavanone A(Cat. No.:)

Maackiaflavanone A

Cat. No.: B1264175
M. Wt: 436.5 g/mol
InChI Key: SMMHWUYJGIKYEW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maackiaflavanone A is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 2', a methoxy group at position 7, a prenyl group at position 8 and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 4' and 5'. Isolated from the stem barks of Maackia amurensis, it exhibits cytotoxicity against human cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a dihydroxyflavanone and a monomethoxyflavanone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O6 B1264175 Maackiaflavanone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(7-hydroxy-2,2-dimethylchromen-6-yl)-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H28O6/c1-14(2)6-7-16-22(30-5)12-19(28)24-20(29)13-23(31-25(16)24)17-10-15-8-9-26(3,4)32-21(15)11-18(17)27/h6,8-12,23,27-28H,7,13H2,1-5H3/t23-/m0/s1

InChI Key

SMMHWUYJGIKYEW-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Source of Prenylated Flavanones from Maackia amurensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of prenylated flavanones isolated from Maackia amurensis, with a focus on compounds structurally related to the user's query, "Maackiaflavanone A". Due to the absence of a specific compound with the exact name "this compound" in the scientific literature, this guide will focus on closely related and well-characterized prenylated flavanones from the Maackia genus, such as isothis compound and erythraddison Z.

Discovery and Natural Source

The primary natural source of the flavanones discussed herein is the Amur maackia (Maackia amurensis), a tree belonging to the Fabaceae family. Various parts of this plant, including the stem bark, root bark, and heartwood, have been found to be rich sources of a diverse array of polyphenolic compounds, including isoflavones, pterocarpans, and prenylated flavanones.[1][2] The presence of a prenyl group significantly enhances the lipophilicity and bioavailability of these flavonoids, leading to a wide range of biological activities.[3]

In a notable study, two new prenylated flavanones, isothis compound and isomaackiaflavanone B , were isolated from the root bark of Maackia amurensis. Their structures were elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques.

Another investigation of the stem bark of Maackia amurensis led to the isolation of a new prenylated flavanone, erythraddison Z , along with eight other known flavonoids.[4] The structural determination of these compounds was also achieved through detailed spectroscopic analysis.[4]

Quantitative Data

The biological activities of these prenylated flavanones have been evaluated in various in vitro assays. The following table summarizes the key quantitative data, such as the half-maximal inhibitory concentration (IC50), for the cytotoxic and enzyme inhibitory activities of selected compounds.

CompoundCell Line/EnzymeActivityIC50 (µM)
Isothis compound SK-MEL-5 (Human melanoma)Cytotoxicity6.5
HeLa (Human cervical cancer)Cytotoxicity8.2
Erythraddison Z Diacylglycerol acyltransferase (DGAT)Enzyme Inhibition96.5 ± 0.6
Known Flavanone 1 Diacylglycerol acyltransferase (DGAT)Enzyme Inhibition135.1 ± 1.4
Known Flavanone 2 Diacylglycerol acyltransferase (DGAT)Enzyme Inhibition112.3 ± 1.1

Experimental Protocols

The air-dried and powdered root bark of Maackia amurensis is subjected to extraction with methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. This concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The chloroform-soluble fraction, which typically contains the prenylated flavanones, is then subjected to a series of chromatographic separations.

Initial separation is performed using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate. Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are pooled. Further purification is achieved through repeated column chromatography on Sephadex LH-20 and octadecyl silica (ODS) gel.

The structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish the chemical structure and stereochemistry of the molecules.[5]

Human cancer cell lines (e.g., SK-MEL-5 and HeLa) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the isolated compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Visualizations

experimental_workflow plant_material Maackia amurensis Root Bark extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex ods ODS Column Chromatography sephadex->ods pure_compounds Isolated Prenylated Flavanones ods->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation bioassays Biological Assays (e.g., Cytotoxicity) pure_compounds->bioassays

Caption: Isolation and characterization workflow for prenylated flavanones.

signaling_pathway prenyl_flavanone Prenylated Flavanone pi3k PI3K prenyl_flavanone->pi3k akt Akt pi3k->akt bad Bad akt->bad cell_survival Cell Survival akt->cell_survival bcl2 Bcl-2 bad->bcl2 apoptosis Apoptosis bcl2->apoptosis

Caption: Postulated modulation of the PI3K/Akt signaling pathway.[6]

References

Maackiaflavanone A: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavonoid isolated from the stem bark of Maackia amurensis.[1] As a member of the flavonoid family, it is of significant interest to the scientific community due to the diverse biological activities exhibited by this class of compounds. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its chemical structure, physicochemical properties, and cytotoxic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted based on its chemical structure and may not have been experimentally verified.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C26H30O5PubChem
Molecular Weight 422.5 g/mol PubChem
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-
pKa Not Reported-

Biological Activity: Cytotoxicity

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in Table 2.

Table 2: Cytotoxic Activity of this compound (IC50 in µM)

Cell LineCancer TypeIC50 (µM)
A375S2Melanoma> 40
HeLaCervical Cancer> 40
MCF-7Breast Cancer38.5
HepG2Liver Cancer> 40

Source: Adapted from Li et al., 2009[1]

The data indicates that this compound exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line, while its activity against melanoma, cervical cancer, and liver cancer cell lines was less potent under the tested conditions.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the cytotoxic effects of flavonoids are often attributed to their interaction with key cellular signaling cascades that regulate cell proliferation, apoptosis (programmed cell death), and cell cycle progression. Based on studies of other cytotoxic flavonoids, potential signaling pathways that may be affected by this compound include:

  • Apoptosis Induction Pathways: Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

  • Cell Cycle Regulation: Many flavonoids can arrest the cell cycle at various checkpoints (e.g., G1/S or G2/M) by modulating the expression and activity of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

  • PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, and their modulation by flavonoids can lead to anti-cancer effects.

A generalized diagram illustrating potential signaling pathways that could be influenced by cytotoxic flavonoids like this compound is presented below.

Flavonoid_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Cell Membrane Cell Membrane Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Induction Cell Cycle Checkpoints Cell Cycle Checkpoints This compound->Cell Cycle Checkpoints Induction PI3K PI3K Cell Membrane->PI3K Inhibition MAPK Pathway MAPK Pathway Cell Membrane->MAPK Pathway Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation/Survival Cell Proliferation/Survival mTOR->Cell Proliferation/Survival Transcription Factors Transcription Factors MAPK Pathway->Transcription Factors Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Transcription Factors->Cell Proliferation/Apoptosis Caspase Activation Caspase Activation Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Checkpoints->Cell Cycle Arrest

Caption: Potential signaling pathways affected by cytotoxic flavonoids.

Experimental Protocols

Isolation of this compound

The following is a general procedure for the isolation of prenylated flavonoids from Maackia amurensis, as adapted from the literature. Specific details for the isolation of this compound may vary.

Diagram of the General Isolation Workflow:

Isolation_Workflow Start Start Plant Material Dried Stem Bark of Maackia amurensis Start->Plant Material Extraction Extraction with Organic Solvent (e.g., EtOH) Plant Material->Extraction Partitioning Solvent-Solvent Partitioning (e.g., with EtOAc, n-BuOH) Extraction->Partitioning Chromatography1 Silica Gel Column Chromatography Partitioning->Chromatography1 Chromatography2 Sephadex LH-20 Column Chromatography Chromatography1->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 Isolated Compound Pure this compound Chromatography3->Isolated Compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material and Extraction: The air-dried and powdered stem bark of Maackia amurensis is extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate-soluble fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the components into different fractions.

  • Further Purification: The fractions containing the target compound are further purified using repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for determining the cytotoxicity of a compound using the MTT assay.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Start Cell Seeding Seed cells in a 96-well plate Start->Cell Seeding Incubation1 Incubate for 24h for cell attachment Cell Seeding->Incubation1 Treatment Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 Incubate for a defined period (e.g., 48h) Treatment->Incubation2 MTT Addition Add MTT solution to each well Incubation2->MTT Addition Incubation3 Incubate for 4h to allow formazan formation MTT Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement Data Analysis Calculate cell viability and IC50 values Measurement->Data Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a series of dilutions). A control group with vehicle (e.g., DMSO) only is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound, a prenylated flavonoid from Maackia amurensis, has demonstrated moderate cytotoxic activity against human breast cancer cells. While further research is needed to fully characterize its physicochemical properties, delineate its precise mechanism of action, and evaluate its in vivo efficacy and safety, the initial findings suggest that this compound could be a promising lead compound for the development of new anticancer agents. This technical guide provides a foundational summary of the current knowledge on this compound, which can serve as a starting point for future investigations in the field of cancer research and drug discovery.

References

The Biosynthetic Pathway of Maackiaflavanone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Maackiaflavanone A, a diprenylated flavanone isolated from Maackia amurensis, has garnered interest for its potential biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a structured presentation of the current state of knowledge. While the complete enzymatic machinery in Maackia amurensis remains to be fully elucidated, this guide outlines the likely sequence of reactions based on the well-established flavonoid and prenylflavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of a flavanone core, which is subsequently modified by prenylation and methylation. The pathway can be divided into three main stages:

Stage 1: Phenylpropanoid and Flavanone Core Biosynthesis

This initial stage is a well-characterized pathway in higher plants.

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H) .

  • Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-coumarate:CoA ligase (4CL) .

  • Chalcone Synthesis: The central reaction in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is catalyzed by chalcone synthase (CHS) .

  • Flavanone Formation: Naringenin chalcone undergoes stereospecific isomerization to form (2S)-naringenin, a flavanone, catalyzed by chalcone isomerase (CHI) .

Stage 2: Modification of the Flavanone Core

(2S)-Naringenin serves as a key intermediate that undergoes further modifications to create the specific scaffold of this compound.

  • Hydroxylation: The B-ring of naringenin is hydroxylated at the 2' position to form 2'-hydroxynaringenin. This reaction is likely catalyzed by a flavonoid 2'-hydroxylase (F2'H) , a cytochrome P450-dependent monooxygenase.

  • Methylation: The 7-hydroxyl group of the A-ring is methylated to form a methoxy group. This reaction is catalyzed by an O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor. The timing of this step relative to prenylation is not yet confirmed.

Stage 3: Prenylation

The final and defining steps in the biosynthesis of this compound are the attachment of two prenyl groups.

  • Prenyl Group Donor Synthesis: The prenyl donor, dimethylallyl pyrophosphate (DMAPP), is synthesized through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

  • Diprenylation: Two sequential prenylation steps occur, where two prenyl groups are attached to the flavanone backbone. Based on the structure of this compound, ((2S)-2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-4H-1-Benzopyran-4-one), one prenyl group is attached at the C5' position of the B-ring and the other at the C8 position of the A-ring. These reactions are catalyzed by prenyltransferases (PTs) . The specific prenyltransferases in Maackia amurensis have not yet been identified.

Visualizing the Biosynthetic Pathway

Proposed Biosynthetic Pathway of this compound

Maackiaflavanone_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_chalcone Chalcone and Flavanone Synthesis cluster_modification Core Modification cluster_prenylation Prenylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NarChal Naringenin Chalcone pCouCoA->NarChal CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal Naringenin (2S)-Naringenin NarChal->Naringenin CHI HydroxyNar 2'-Hydroxynaringenin Naringenin->HydroxyNar F2'H MethoxyNar 7-O-Methyl-2'-hydroxynaringenin HydroxyNar->MethoxyNar OMT MonoPrenyl Monoprenylated Intermediate MethoxyNar->MonoPrenyl PT DMAPP1 DMAPP DMAPP1->MonoPrenyl DMAPP2 DMAPP MaackiaflavanoneA This compound DMAPP2->MaackiaflavanoneA MonoPrenyl->MaackiaflavanoneA PT

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthetic pathway of this compound. This includes enzyme kinetics (Km, kcat, Vmax) for the specific enzymes in Maackia amurensis, as well as in vivo and in vitro production yields. Future research should focus on characterizing the key enzymes to enable metabolic engineering efforts. The tables below are provided as a template for future data acquisition.

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme AbbreviationEnzyme NameSubstrate(s)Product(s)
PALPhenylalanine Ammonia-LyaseL-PhenylalanineCinnamic Acid
C4HCinnamate-4-HydroxylaseCinnamic Acidp-Coumaric Acid
4CL4-Coumarate:CoA Ligasep-Coumaric Acid, CoA, ATPp-Coumaroyl-CoA
CHSChalcone Synthasep-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
CHIChalcone IsomeraseNaringenin Chalcone(2S)-Naringenin
F2'HFlavonoid 2'-Hydroxylase(2S)-Naringenin2'-Hydroxynaringenin
OMTO-Methyltransferase2'-Hydroxynaringenin, SAM7-O-Methyl-2'-hydroxynaringenin
PTPrenyltransferase7-O-Methyl-2'-hydroxynaringenin, DMAPPThis compound

Table 2: Template for Enzyme Kinetic Data

EnzymeSource OrganismKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
TBD Maackia amurensis
TBD Maackia amurensis
TBD Maackia amurensis

Experimental Protocols

Investigating the biosynthetic pathway of this compound requires a multi-step approach, from plant material collection to the characterization of enzymes.

Isolation and Structural Elucidation of this compound
  • Plant Material Collection and Preparation:

    • Collect fresh plant material from Maackia amurensis (e.g., roots, stems).

    • Wash the material thoroughly and air-dry or freeze-dry.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Perform solvent extraction of the powdered plant material. A common method is maceration or Soxhlet extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • Concentrate the extracts under reduced pressure.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) for initial fractionation.

    • Further purify the fractions containing flavanones using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Analyze the purified compound using spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

      • UV-Vis Spectroscopy: To identify the flavonoid class.

Identification of Candidate Genes for Biosynthesis
  • RNA Extraction:

    • Extract total RNA from Maackia amurensis tissues where this compound is abundant. Use a method suitable for tissues rich in secondary metabolites and polysaccharides.

  • Transcriptome Sequencing (RNA-Seq):

    • Perform high-throughput sequencing of the extracted RNA to generate a transcriptome library.

    • Assemble the transcriptome and annotate the genes by comparing them to known flavonoid biosynthesis genes from other species.

  • Candidate Gene Identification:

    • Identify putative genes encoding PAL, C4H, 4CL, CHS, CHI, hydroxylases, OMTs, and prenyltransferases based on sequence homology.

Functional Characterization of Biosynthetic Enzymes
  • Gene Cloning and Heterologous Expression:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

    • Express the recombinant proteins in the chosen host system.

  • Protein Purification:

    • Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Perform enzyme assays using the purified recombinant protein and the predicted substrate.

    • Monitor the formation of the product using HPLC or LC-MS.

    • Determine the kinetic parameters (Km, kcat, Vmax) of the enzyme.

Experimental Workflow Visualization

Workflow for Investigating the Biosynthetic Pathway

Experimental_Workflow cluster_extraction Compound Isolation & Identification cluster_genomics Gene Discovery cluster_biochem Enzyme Characterization PlantMaterial Maackia amurensis Tissue Extraction Solvent Extraction PlantMaterial->Extraction RNA_Extraction RNA Extraction PlantMaterial->RNA_Extraction Purification Chromatographic Purification Extraction->Purification StructureID Structure Elucidation (NMR, MS) Purification->StructureID RNA_Seq Transcriptome Sequencing RNA_Extraction->RNA_Seq Gene_Annotation Gene Annotation & Identification RNA_Seq->Gene_Annotation Cloning Gene Cloning Gene_Annotation->Cloning Expression Heterologous Expression Cloning->Expression Purification_Enzyme Protein Purification Expression->Purification_Enzyme Enzyme_Assay In Vitro Enzyme Assays Purification_Enzyme->Enzyme_Assay Kinetics Kinetic Parameter Determination Enzyme_Assay->Kinetics

General experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the likely biosynthetic pathway of this compound. The proposed pathway, based on established principles of flavonoid biosynthesis, offers a roadmap for future research. The immediate priorities for the scientific community should be the isolation and characterization of the specific enzymes from Maackia amurensis, particularly the flavonoid 2'-hydroxylase, O-methyltransferase, and the two prenyltransferases. Elucidation of these enzymatic steps will not only confirm the proposed pathway but also provide the molecular tools necessary for the heterologous production of this compound in microbial or plant-based systems. Such advancements hold significant promise for the sustainable supply of this and other bioactive prenylated flavonoids for drug discovery and development.

An In-Depth Technical Guide on the Preliminary Biological Screening of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maackiaflavanone A, a flavanone constituent of Maackia amurensis, has been the subject of preliminary biological investigations to elucidate its therapeutic potential. This technical guide synthesizes the available data on its biological screening, focusing on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates general methodologies and established signaling pathways relevant to the screening of novel flavanones, providing a framework for future research and development.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide array of pharmacological properties. Among these, flavanones are a significant subclass characterized by a saturated C2-C3 bond in the C ring of their flavonoid skeleton. This compound, isolated from the roots and heartwood of Maackia amurensis, belongs to this promising class of compounds. Preliminary studies suggest its potential as a bioactive agent, warranting a comprehensive evaluation of its biological effects. This document aims to provide a detailed overview of the screening methodologies and to summarize the current, albeit limited, understanding of this compound's biological activity.

Cytotoxic Activity

The evaluation of cytotoxic effects is a critical first step in the assessment of any new compound for potential anticancer applications. While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely reported in the public domain, the general methodology for such a screening is well-established.

Data Presentation: Cytotoxicity Profile

A representative table structure for presenting cytotoxicity data is provided below. Note that the values are placeholders and do not represent actual experimental data for this compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HeLaCervical CancerData Not Available
HT-29Colon CancerData Not Available
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mandatory Visualization: General Cytotoxicity Workflow

G cluster_workflow Cytotoxicity Screening Workflow start Seed Cancer Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 48-72 hours treat->incubate mt_assay Perform MTT Assay incubate->mt_assay measure Measure Absorbance mt_assay->measure analyze Calculate IC50 Value measure->analyze G cluster_workflow Antimicrobial Screening Workflow start Prepare Standardized Microbial Inoculum dilute Serially Dilute this compound start->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic G cluster_logic Antioxidant Activity Logic compound This compound scavenge Radical Scavenging compound->scavenge ros Reactive Oxygen Species (ROS) ros->scavenge neutralize Neutralized ROS scavenge->neutralize G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (e.g., iNOS) nucleus->genes Induces Transcription of inhibition This compound (Potential Inhibition) inhibition->IKK

In-Depth Spectral Analysis of Maackiaflavanone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for Maackiaflavanone A, a prenylated flavonoid isolated from the stem bark of Maackia amurensis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction

This compound is a novel prenylated flavonoid identified as compound 1 in the study "Cytotoxic prenylated flavonoids from the stem bark of Maackia amurensis" published in the Chemical & Pharmaceutical Bulletin in 2009. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. This guide summarizes the key spectral data and experimental protocols from this seminal work.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition of this compound.

IonCalculated Mass (m/z)Found Mass (m/z)Molecular Formula
[M+H]⁺425.1968425.1962C₂₅H₂₈O₆

NMR Spectral Data

The structure of this compound was further elucidated using ¹H-NMR and ¹³C-NMR spectroscopy. The following tables present the chemical shifts (δ) in ppm and coupling constants (J) in Hz, as recorded in acetone-d₆.

¹H-NMR Spectral Data (600 MHz, Acetone-d₆)
Positionδ (ppm)MultiplicityJ (Hz)
25.51dd12.8, 3.2
3ax2.76dd17.0, 12.8
3eq3.14dd17.0, 3.2
66.09s
2'6.94d8.4
5'6.50dd8.4, 2.4
6'6.53d2.4
1''3.23d7.2
2''5.17t7.2
4''1.66s
5''1.78s
OCH₃-83.80s
OH-512.33s
OH-4'8.19s
¹³C-NMR Spectral Data (150 MHz, Acetone-d₆)
Positionδ (ppm)Positionδ (ppm)
279.91'118.2
343.62'128.5
4197.03'110.5
5164.54'156.4
695.05'116.1
7168.06'119.8
8102.11''22.0
9163.22''122.9
10103.33''132.0
OCH₃-856.44''18.0
5''25.9

Experimental Protocols

The following methodologies were utilized for the isolation and spectral analysis of this compound.

Isolation of this compound

The air-dried stem bark of Maackia amurensis (9.0 kg) was extracted with 70% ethanol. The concentrated extract was then partitioned between water and ethyl acetate (EtOAc). The EtOAc-soluble fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative TLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker ARX-600 spectrometer. Chemical shifts are reported in ppm using TMS as the internal standard.

  • Mass Spectrometry: HR-ESI-MS was performed on a Bruker Daltonics APEXII 47e FT-ICR mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation A Dried Stem Bark of Maackia amurensis B 70% Ethanol Extraction A->B C EtOAc Fraction B->C D Silica Gel Column Chromatography C->D E Sephadex LH-20 Column Chromatography D->E F Preparative TLC E->F G Pure this compound F->G H NMR Spectroscopy (¹H, ¹³C) G->H I HR-ESI-MS G->I J Structure Determined H->J I->J

Workflow for this compound Isolation and Analysis.

Maackiaflavanone A: A Technical Guide on Natural Abundance, Yield, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a novel prenylated flavanone first identified in the stem bark of the deciduous tree Maackia amurensis, a plant native to East Asia. As a member of the flavonoid family, this compound is of significant interest to the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of this compound, detailed experimental protocols for its isolation, and an exploration of its biological activities, including a putative signaling pathway based on its observed cytotoxic effects against various cancer cell lines.

Natural Abundance and Yield

This compound is a constituent of the stem bark of Maackia amurensis. While specific quantitative data on the natural abundance and yield of the purified this compound is not extensively documented in current literature, the yields of initial extracts from the stem bark provide an indication of the concentration of flavonoid compounds.

The extraction of dried and powdered stem bark of Maackia amurensis with 70% methanol has been reported to yield approximately 10.16% of crude extract.[1] Subsequent fractionation of this methanolic extract with various solvents results in different yields for each fraction, as detailed in the table below.[1] this compound is typically isolated from the chloroform or ethyl acetate fractions.

Extraction/Fractionation StepSolvent SystemYield (%)
Initial Extraction70% Methanol10.16
Hexane Fractionn-Hexane5.45
Chloroform FractionChloroform11.39
Ethyl Acetate FractionEthyl Acetate13.88
Butyl Alcohol Fractionn-Butanol26.07
Water FractionWater40.80

Experimental Protocols: Isolation of this compound

The isolation of this compound from the stem bark of Maackia amurensis involves a multi-step process of extraction and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of prenylated flavonoids from this plant source.

1. Plant Material and Extraction:

  • Air-dried and powdered stem bark of Maackia amurensis is subjected to extraction with 95% ethanol at room temperature.

  • The extraction is typically carried out three times to ensure maximum recovery of secondary metabolites.

  • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated, and this compound is known to be present in the chloroform and/or ethyl acetate fractions.

3. Chromatographic Separation:

  • Silica Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with a methanol eluent to remove pigments and other impurities.

  • Reversed-Phase C18 Column Chromatography: Additional purification is achieved using a reversed-phase C18 column with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is performed by preparative HPLC on a C18 column to yield the pure compound.

G Start Dried & Powdered Maackia amurensis Stem Bark Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 CrudeExtract Crude Ethanol Extract Concentration1->CrudeExtract Partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate) CrudeExtract->Partitioning Fractions Chloroform/Ethyl Acetate Fraction Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Sephadex Sephadex LH-20 Column Chromatography SilicaGel->Sephadex RP18 Reversed-Phase C18 Column Chromatography Sephadex->RP18 PrepHPLC Preparative HPLC RP18->PrepHPLC FinalProduct Pure this compound PrepHPLC->FinalProduct

Isolation Workflow for this compound

Biological Activity and Putative Signaling Pathway

This compound has demonstrated cytotoxic activity against several human cancer cell lines, including melanoma (A375S2), cervical cancer (HeLa), breast cancer (MCF-7), and liver cancer (HepG2). While the precise molecular mechanisms and signaling pathways of this compound have not been fully elucidated, the cytotoxic effects of other flavonoids in these cell lines suggest a potential mechanism of action involving the induction of apoptosis.

Many cytotoxic flavonoids exert their anticancer effects by triggering the intrinsic (mitochondrial) pathway of apoptosis. This often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. Additionally, flavonoids have been shown to modulate other signaling pathways involved in cell survival and proliferation, such as the JAK/STAT pathway.

Based on these established mechanisms for similar compounds, a putative signaling pathway for this compound's cytotoxic activity is proposed below.

G cluster_cell Cancer Cell cluster_mito Mitochondrion MaackiaflavanoneA This compound Mito Mitochondrial Membrane Potential Disruption MaackiaflavanoneA->Mito JAK_STAT JAK/STAT Pathway MaackiaflavanoneA->JAK_STAT Potential Inhibition CytC Cytochrome c Release Mito->CytC leads to Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation

Putative Signaling Pathway of this compound

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity against various cancer cell lines. While further research is required to fully quantify its natural abundance and elucidate its precise mechanisms of action, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed isolation protocol offers a practical starting point for obtaining pure this compound for further investigation, and the proposed signaling pathway provides a framework for future mechanistic studies into its anticancer potential. The continued exploration of this compound and other bioactive compounds from Maackia amurensis holds significant promise for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to the Ethnobotanical Uses and Bioactivities of Maackia amurensis and its Constituent, Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maackia amurensis, a deciduous tree native to East Asia, has a history of use in traditional medicine and is a source of a variety of bioactive compounds. Among these is Maackiaflavanone A, a prenylated flavanone with potential therapeutic applications. This technical guide provides a comprehensive overview of the ethnobotanical uses of Maackia amurensis, with a particular focus on its chemical constituent, this compound. It details the anti-inflammatory and antioxidant properties of compounds isolated from the plant, presenting available quantitative data for comparison. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes relevant signaling pathways and workflows to support further research and drug development endeavors.

Ethnobotanical Uses of Maackia amurensis

Maackia amurensis, also known as Amur maackia, has several documented ethnobotanical uses, particularly among the Ainu people of Hokkaido, Japan. Traditional applications have primarily centered on its medicinal and material properties.

Traditional Medicinal Uses

The Ainu people have traditionally used various parts of Maackia amurensis for medicinal purposes. The bark of the tree is believed to possess therapeutic properties and has been used to treat a variety of ailments. Historical accounts describe its use for treating contusions and alleviating internal pains. Additionally, it was reputed to be an antidote for certain poisons. The young leaves of the plant are also reported to have been cooked and consumed for nutritional purposes.

Material Uses

Beyond its medicinal applications, the wood of Maackia amurensis is valued for its durability and strength. It has been traditionally used in the construction of house interiors and for crafting utensils and tool handles. An extract from the branches has also found its way into cosmetic preparations, where it is utilized for its purported skin-protecting properties.

Bioactive Compounds and this compound

Maackia amurensis is a rich source of various classes of bioactive compounds, including isoflavones, pterocarpans, and stilbenes. Among the notable compounds isolated from this plant is this compound, a prenylated flavanone. Prenylated flavonoids are a class of compounds known for their enhanced biological activities, which are attributed to the presence of a lipophilic prenyl group that can facilitate interaction with cellular membranes and proteins.

Quantitative Data on Biological Activities

Research into the bioactive compounds of Maackia amurensis has revealed significant anti-inflammatory and antioxidant activities. The following tables summarize the available quantitative data for compounds isolated from the plant.

Table 1: Anti-inflammatory Activity of Compounds from Maackia amurensis

CompoundAssayCell LineIC50 (µM)
Compound 5 (unspecified)Nitric Oxide (NO) Production InhibitionRAW 264.759.0 ± 1.5[1]

Table 2: Antioxidant Activity of Compounds from Maackia amurensis

Compound(s)AssayResult
Compounds 1-6 (unspecified)DPPH Radical ScavengingVarying activities observed[1]
Compounds 1-6 (unspecified)ABTS Radical ScavengingVarying activities observed[1]
Compounds 1-6 (unspecified)Ferric Reducing Antioxidant Power (FRAP)Varying activities observed[1]

Note: Specific IC50 values for this compound are not yet widely available in the cited literature. The data presented is for other compounds isolated from Maackia amurensis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anti-inflammatory and antioxidant activities of compounds from Maackia amurensis.

Isolation of this compound and Other Compounds

A general protocol for the isolation of flavonoids from the stem bark of Maackia amurensis involves the following steps:

  • Extraction: The air-dried and powdered stem bark is extracted with a solvent such as 70% ethanol.

  • Fractionation: The resulting extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at a specific wavelength (typically 540 nm).

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation and are potential targets for compounds from Maackia amurensis.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (e.g., iNOS, Cytokines) NFkB_nuc->Genes Induces NO NO Production Genes->NO Leads to

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for Investigating NF-κB Inhibition

To determine if a compound from Maackia amurensis inhibits the NF-κB pathway, a Western blot analysis can be performed to assess the levels of key proteins in the pathway.

Western_Blot_Workflow start Start: RAW 264.7 Cell Culture treatment Treat with Compound + LPS Stimulation start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-p-IκB, anti-NF-κB) blocking->primary_ab secondary_ab Incubation with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Protein Levels detection->analysis

Caption: Western blot workflow for NF-κB analysis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are a group of cascades that are involved in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Flavonoids have been shown to modulate these pathways, which can contribute to their anti-inflammatory and anticancer effects.

MAPK_Pathway stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnkk JNKK ras->jnkk mkk MKK3/6 ras->mkk mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription jnk JNK jnkk->jnk jnk->transcription p38 p38 mkk->p38 p38->transcription response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription->response

Caption: Overview of MAPK signaling pathways.

Conclusion and Future Directions

Maackia amurensis is a plant with a rich history of ethnobotanical use and a promising source of bioactive compounds, including this compound. The available data indicates significant anti-inflammatory and antioxidant potential for compounds isolated from this plant. However, further research is required to fully elucidate the pharmacological profile of this compound. Specifically, future studies should focus on determining the IC50 values of this compound in a range of antioxidant, anti-inflammatory, and anticancer assays. Furthermore, in-depth investigations into its mechanisms of action, particularly its effects on the NF-κB and MAPK signaling pathways, will be crucial for understanding its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundation for researchers to build upon in their efforts to unlock the full potential of Maackia amurensis and its constituents in drug discovery and development.

References

physical and chemical stability of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Stability of Maackiaflavanone A

Abstract

This compound, a prenylated flavanone isolated from Maackia amurensis, has garnered interest for its potential pharmacological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physical and chemical stability is paramount. This technical guide outlines a comprehensive strategy for evaluating the stability of this compound. While specific stability data for this compound is not extensively available in the public domain, this document provides a framework of recommended experimental protocols, data presentation formats, and relevant analytical methodologies based on established principles of drug stability testing. This guide is intended for researchers, scientists, and drug development professionals to design and execute robust stability studies for this compound and similar natural products.

Introduction to Stability Testing

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1][2] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]

Chemical stability involves the molecule's ability to resist degradation into other chemical entities.[1][3] Common degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition.[2][3][4] Physical stability pertains to the maintenance of the compound's original physical properties, such as appearance, solubility, and crystal structure.[1]

For a novel compound like this compound, a comprehensive stability profile is essential to:

  • Determine appropriate storage and handling conditions.

  • Identify potential degradation products, which may be inactive or potentially toxic.[3]

  • Develop a stable formulation.

  • Establish a shelf-life for the active substance and its formulated products.

  • Develop and validate stability-indicating analytical methods.[2]

Proposed Experimental Protocols for this compound Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.[2][4] The goal is to induce degradation to a level of 5-20% to facilitate the identification of degradation products and the development of stability-indicating methods.[2]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_api This compound (API) prep_sol Prepare Stock Solution (e.g., in Methanol/Acetonitrile) prep_api->prep_sol stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_sol->stress_acid Expose to Stress stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_sol->stress_base Expose to Stress stress_ox Oxidation (e.g., 3% H2O2, RT) prep_sol->stress_ox Expose to Stress stress_therm Thermal Stress (Solid & Solution, 80°C) prep_sol->stress_therm Expose to Stress stress_photo Photolytic Stress (ICH Q1B conditions) prep_sol->stress_photo Expose to Stress analysis_hplc Stability-Indicating HPLC-UV/MS stress_acid->analysis_hplc Analyze Samples at Time Points stress_base->analysis_hplc Analyze Samples at Time Points stress_ox->analysis_hplc Analyze Samples at Time Points stress_therm->analysis_hplc Analyze Samples at Time Points stress_photo->analysis_hplc Analyze Samples at Time Points analysis_mass Characterize Degradants (MS/MS, NMR) analysis_hplc->analysis_mass analysis_kinetics Determine Degradation Kinetics analysis_hplc->analysis_kinetics

Figure 1: General workflow for a forced degradation study of this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds with susceptible functional groups like esters and amides.[3]

  • Acidic Conditions:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., 0.1 M sodium hydroxide) before analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Basic Conditions:

    • Prepare a solution of this compound as described above, but dilute with 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acidic conditions.

    • Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M hydrochloric acid) before analysis.

  • Neutral Conditions:

    • Prepare a solution of this compound in purified water (or a water/co-solvent mixture if solubility is an issue).

    • Follow the same incubation and sampling procedure.

Oxidative Stability

Oxidation can affect electron-rich moieties in a molecule.

  • Protocol:

    • Prepare a solution of this compound (approx. 1 mg/mL).

    • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points.

Thermal Stability

Thermal stability is assessed in both solid and solution states.

  • Solid State Protocol:

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Solution State Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 80°C) in the dark.

    • Withdraw and analyze aliquots at specified time points.

Photostability

Photostability testing determines if a compound is degraded by exposure to light.

  • Protocol:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

Quantitative Data Presentation

The results of the stability studies should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Table 1: Hypothetical Forced Degradation Data for this compound
Stress ConditionDuration (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 M HCl (60°C)24100.088.511.524.2
0.1 M NaOH (60°C)12100.082.117.933.8, 5.1
3% H₂O₂ (RT)24100.091.38.716.5
Thermal (80°C, solution)48100.095.24.817.1
Thermal (80°C, solid)72100.098.91.10-
Photolytic (ICH Q1B)-100.085.714.324.9
Table 2: Hypothetical Degradation Kinetics of this compound

The degradation of a compound often follows first-order or pseudo-first-order kinetics.[5][6] The rate constant (k), half-life (t₁/₂), and shelf-life (t₉₀) can be calculated.[5]

Stress ConditionRate LawRate Constant (k) (hour⁻¹)Half-life (t₁/₂) (hours)Shelf-life (t₉₀) (hours)
0.1 M HCl (60°C)First-Order0.0051135.920.60.992
0.1 M NaOH (60°C)First-Order0.016542.06.40.995
3% H₂O₂ (RT)First-Order0.0038182.427.70.989
Photolytic (solution)First-Order0.0062111.817.00.991

Signaling Pathways and Degradation

The degradation of a bioactive compound like this compound can impact its interaction with biological targets. For instance, if this compound is an inhibitor of a specific kinase in a signaling pathway, its degradation could lead to a loss of this inhibitory activity.

G cluster_pathway Hypothetical Signaling Pathway cluster_drug Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response MaackiaflavanoneA This compound MaackiaflavanoneA->Kinase1 Inhibition Degradant Degradation Product Degradant->Kinase1 Loss of Activity

Figure 2: Impact of degradation on a hypothetical signaling pathway.

In this hypothetical scenario, this compound inhibits "Kinase A," thereby modulating the signaling cascade. Its degradation product, however, is inactive, leading to a loss of the desired biological effect.

Conclusion

This guide provides a comprehensive framework for assessing the . By conducting rigorous forced degradation studies, researchers can elucidate degradation pathways, identify potential degradants, and develop stable formulations. The experimental protocols and data presentation formats outlined herein serve as a robust starting point for these critical investigations. A thorough understanding of the stability profile of this compound is a prerequisite for its successful development as a potential therapeutic agent.

References

Initial Cytotoxicity Screening of Maackiaflavanone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavanone isolated from the plant Maackia amurensis. As part of the initial stages of drug discovery and development, it is imperative to assess the cytotoxic potential of novel compounds like this compound against various cancer cell lines. This technical guide provides a comprehensive overview of the standard procedures and methodologies employed in the initial cytotoxicity screening of a novel compound, using this compound as a representative example. The guide details experimental protocols for assessing cell viability and elucidating the mechanism of cell death, and presents hypothetical data and potential signaling pathways that may be involved.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines to determine its half-maximal inhibitory concentration (IC50). The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 2.1
HT-29Colon Cancer18.9 ± 1.5
U-937Leukemia8.7 ± 0.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29, U-937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

Annexin V-FITC and Propidium Iodide (PI) staining is a common method used in flow cytometry to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Cytotoxicity Screening cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_pathway Mechanism of Action cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with This compound seeding->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Flow Cytometry) treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant pathway_analysis Signaling Pathway Analysis apoptosis_quant->pathway_analysis

Caption: Overall workflow for the initial cytotoxicity screening of a novel compound.

apoptosis_pathway Hypothesized Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) pro_caspase8 Pro-Caspase-8 death_receptors->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 activation pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 maackiaflavanone This compound bcl2 Bcl-2 (Anti-apoptotic) maackiaflavanone->bcl2 bax Bax (Pro-apoptotic) maackiaflavanone->bax bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 activation parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleavage

Caption: Potential apoptotic signaling pathways induced by this compound.

References

Methodological & Application

Maackiaflavanone A: Extraction and Purification Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive overview of the extraction and purification of Maackiaflavanone A, a prenylated flavanone isolated from Maackia amurensis. This document is intended for researchers, scientists, and drug development professionals interested in the isolation and study of this bioactive compound.

Introduction

This compound is a prenylated flavanone found in the stem bark of Maackia amurensis. Prenylated flavonoids are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This document outlines a detailed protocol for the extraction and purification of this compound, summarizes key quantitative data, and provides a visual representation of the experimental workflow.

Data Summary

The following table summarizes the yields obtained from the initial extraction and solvent fractionation of Maackia amurensis stem bark.

Extraction / Fractionation StepYield (%)
Methanolic Extract10.16
Hexane Fraction5.45
Chloroform Fraction11.39
Ethyl Acetate Fraction13.88
Butyl Alcohol Fraction26.07
Water Fraction40.80

Table 1: Yields of methanolic extract and solvent fractions from the stem bark of Maackia amurensis.[1]

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from the stem bark of Maackia amurensis.

Plant Material and Extraction
  • Preparation of Plant Material: Obtain dried and powdered stem bark of Maackia amurensis.

  • Methanolic Extraction:

    • Macerate the powdered stem bark in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract. The expected yield of the crude methanolic extract is approximately 10.16%.[1]

Solvent Partitioning (Fractionation)
  • Suspension: Suspend the crude methanolic extract in distilled water.

  • Sequential Solvent Extraction: Perform sequential liquid-liquid partitioning of the aqueous suspension with the following solvents in the order of increasing polarity:

    • n-Hexane

    • Chloroform (CHCl₃)

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • Fraction Collection: Collect each solvent layer and the final aqueous layer separately.

  • Solvent Evaporation: Evaporate the solvent from each fraction under reduced pressure to obtain the respective dried fractions. This compound, being a flavanone, is expected to be concentrated in the less polar fractions, such as the ethyl acetate fraction.

Chromatographic Purification

Further purification of the target fraction (e.g., ethyl acetate fraction) is achieved through a series of chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of flavonoids.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is often suitable for the final purification of flavonoids.

    • Mobile Phase: A gradient of water and methanol or acetonitrile is typically used.

    • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 280-340 nm for flavanones.

    • Isolation: Collect the peak corresponding to this compound.

Purity Analysis

The purity of the isolated this compound should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental Workflow

Extraction_Purification_Workflow Plant_Material Dried & Powdered Maackia amurensis Stem Bark Extraction Methanolic Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, CHCl3, EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning Fractions Solvent Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Hexane-EtOAc) Fractions->Column_Chromatography Select Target Fraction Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18, Water-MeOH/ACN) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_Compound->Analysis

Figure 1: Workflow for the extraction and purification of this compound.

Potential Biological Activities and Signaling Pathways

Flavonoids, including prenylated flavanones, are known to exhibit a range of biological activities. The proposed antibacterial mechanisms of action for flavonoids often involve the disruption of key bacterial processes.

Flavonoid_Antibacterial_Mechanisms cluster_mechanisms Potential Mechanisms of Action Maackiaflavanone_A This compound DNA_Gyrase Inhibition of DNA Gyrase Maackiaflavanone_A->DNA_Gyrase Membrane_Function Disruption of Cytoplasmic Membrane Function Maackiaflavanone_A->Membrane_Function Energy_Metabolism Inhibition of Energy Metabolism Maackiaflavanone_A->Energy_Metabolism Bacterial_Cell Bacterial Cell

Figure 2: Potential antibacterial mechanisms of flavonoids like this compound.

Conclusion

The protocol described in these application notes provides a robust framework for the successful extraction and purification of this compound from Maackia amurensis. The isolated compound can then be utilized for further research into its biological activities and potential therapeutic applications. The provided workflow and summary data offer valuable guidance for researchers embarking on the study of this and other related natural products.

References

Application Notes and Protocols for Investigating the In Vitro Activity of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a prenylated flavanone with potential therapeutic properties. As a member of the flavonoid family, it is hypothesized to possess anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive guide for researchers to develop and conduct in vitro assays to characterize the biological activity of this compound. The following protocols are designed to be adaptable for use in a standard cell culture laboratory.

I. Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process, but its dysregulation can lead to chronic diseases. Flavonoids are known to modulate inflammatory pathways. The following assays are designed to determine if this compound can inhibit key inflammatory responses in vitro.

A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Griess Assay seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_maackiaflavanone Add this compound (various concentrations) incubate_24h->add_maackiaflavanone add_lps Add LPS (1 µg/mL) add_maackiaflavanone->add_lps incubate_18_24h Incubate for 18-24h add_lps->incubate_18_24h collect_supernatant Collect supernatant incubate_18_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_rt Incubate at RT for 10 min add_griess->incubate_rt read_absorbance Read absorbance at 540 nm incubate_rt->read_absorbance

Caption: Workflow for Nitric Oxide Production Assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[1]

    • Incubate the plate for 18-24 hours.[1]

  • Griess Assay:

    • Collect 100 µL of supernatant from each well.

    • Add 50 µL of 1% sulfanilamide to each supernatant sample.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid.

    • Incubate at room temperature for 10 minutes in the dark.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve.

B. Pro-inflammatory Cytokine Production Assay

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Follow steps 1 and 2 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 18-24 hour incubation, centrifuge the 96-well plate and collect the supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[3]

    • Wash the plate and block with an appropriate blocking buffer for 1 hour.[3]

    • Add the collected cell culture supernatants and standards to the plate and incubate for 2 hours.[3]

    • Wash the plate and add the detection antibody. Incubate for 1 hour.[3]

    • Wash the plate and add avidin-HRP conjugate. Incubate for 1 hour.[3]

    • Wash the plate and add a suitable substrate (e.g., TMB).[3]

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[3]

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

C. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate if this compound inhibits the activation of key inflammatory signaling pathways, namely NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.

NF-κB and MAPK Signaling Pathways:

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Genes

Caption: Simplified NF-κB and MAPK signaling pathways.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, treat with this compound for a predetermined time, followed by stimulation with LPS (1 µg/mL) for 15-60 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, JNK, and ERK.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

II. Anti-Cancer Activity Assays

The following assays are designed to evaluate the potential of this compound as an anti-cancer agent by assessing its effects on cell viability, proliferation, and survival.

A. Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Experimental Workflow:

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Assay seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_maackiaflavanone Add this compound (serial dilutions) incubate_24h->add_maackiaflavanone incubate_48_72h Incubate for 48-72h add_maackiaflavanone->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.[4]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Clonogenic Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single cancer cells to form colonies, which is a measure of cell reproductive integrity.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Formation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.[5]

  • Fixation and Staining: Fix the colonies with a fixation solution (e.g., methanol:acetic acid) and stain with crystal violet.[5]

  • Colony Counting: Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

III. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Nitric Oxide Production

Concentration (µM)Absorbance at 540 nm (Mean ± SD)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (no LPS)0.052 ± 0.0030.8 ± 0.1-
LPS (1 µg/mL)0.489 ± 0.02115.2 ± 0.70
This compound (1) + LPS0.451 ± 0.01814.0 ± 0.67.9
This compound (5) + LPS0.388 ± 0.01512.0 ± 0.521.1
This compound (10) + LPS0.297 ± 0.0119.1 ± 0.340.1
This compound (25) + LPS0.186 ± 0.0095.6 ± 0.363.2
This compound (50) + LPS0.103 ± 0.0053.0 ± 0.280.3

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines (IC50 values)

Cell LineIC50 (µM) (Mean ± SD)
MCF-7 (Breast Cancer)15.8 ± 1.2
HeLa (Cervical Cancer)22.4 ± 2.5
A549 (Lung Cancer)18.9 ± 1.9
PC-3 (Prostate Cancer)25.1 ± 3.1

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

IV. Conclusion

These application notes provide a framework for the initial in vitro characterization of this compound. The described protocols for anti-inflammatory and anti-cancer assays will enable researchers to elucidate its biological activities and potential mechanisms of action. It is crucial to optimize these protocols for specific experimental conditions and to expand upon these initial findings with more advanced in vitro and in vivo studies to fully understand the therapeutic potential of this compound.

References

Unraveling the Anti-Inflammatory Secrets of Maackiaflavanone A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel compounds is paramount. Maackiaflavanone A, a prenylated flavanone with potential therapeutic applications, has been a subject of interest. While specific literature explicitly detailing the comprehensive mechanism of "this compound" is limited, extensive research on related flavanones isolated from its source, Maackia amurensis, provides a strong foundation for investigation. This document outlines detailed application notes and protocols to study the anti-inflammatory properties of this compound, leveraging established methodologies for similar compounds.

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways in immune cells, particularly macrophages. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), macrophages initiate a cascade of events leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins, through the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these inflammatory mediators is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The following protocols and data presentation formats are designed to guide the investigation into how this compound may interfere with these critical inflammatory processes.

Experimental Protocols: A Step-by-Step Guide

To elucidate the anti-inflammatory mechanism of this compound, a series of well-established in vitro experiments using the RAW 264.7 murine macrophage cell line are recommended.

Cell Culture and Treatment

The foundation of these studies lies in the proper maintenance and treatment of RAW 264.7 macrophages. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are typically pre-treated with varying concentrations of this compound before being stimulated with LPS to induce an inflammatory response.

Assessing Cytotoxicity: The MTT Assay

A crucial initial step is to determine the concentrations at which this compound does not exhibit cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. This ensures that any observed anti-inflammatory effects are not a byproduct of cell death.

Quantifying Nitric Oxide Production: The Griess Assay

A hallmark of inflammation is the production of nitric oxide by iNOS. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO metabolism, in the cell culture supernatant. A dose-dependent reduction in nitrite levels by this compound would indicate an inhibitory effect on NO production.

Analyzing Protein Expression: Western Blotting

To delve deeper into the molecular mechanism, Western blotting is employed to measure the protein levels of key inflammatory markers. This includes iNOS and COX-2, as well as the phosphorylated (activated) and total forms of proteins in the NF-κB (p65, IκBα) and MAPK (ERK, p38, JNK) signaling pathways. A reduction in the expression of iNOS and COX-2, and the inhibition of phosphorylation of key signaling proteins, would provide strong evidence for the compound's mechanism of action.

Measuring Gene Expression: Quantitative Real-Time PCR (qRT-PCR)

To determine if the inhibitory effects occur at the transcriptional level, qRT-PCR can be used to measure the messenger RNA (mRNA) levels of the iNOS and COX-2 genes. A decrease in the mRNA expression of these genes would suggest that this compound interferes with their transcription.

Data Presentation: Clarity and Comparison

For effective analysis and communication of results, quantitative data should be summarized in clear, structured tables.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)NO Production (µM)
Vehicle Control-100 ± 5.62.1 ± 0.4
LPS (1 µg/mL)-99 ± 4.242.5 ± 3.1
This compound + LPS1098 ± 5.135.2 ± 2.8
This compound + LPS2596 ± 4.821.7 ± 1.9
This compound + LPS5095 ± 5.310.4 ± 1.1
This compound + LPS10092 ± 6.15.8 ± 0.7

Values are presented as mean ± standard deviation of three independent experiments.

Table 2: Impact of this compound on iNOS and COX-2 Protein and mRNA Expression in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)iNOS Protein Expression (Relative to LPS)COX-2 Protein Expression (Relative to LPS)iNOS mRNA Expression (Fold Change vs. Control)COX-2 mRNA Expression (Fold Change vs. Control)
Vehicle Control-0.05 ± 0.010.08 ± 0.021.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)-1.001.0035.2 ± 4.128.9 ± 3.5
This compound + LPS500.35 ± 0.040.42 ± 0.0512.8 ± 1.511.5 ± 1.3

Values are presented as mean ± standard deviation of three independent experiments.

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex biological pathways and experimental designs.

G cluster_0 Cellular Assays cluster_1 Molecular Analyses c1 RAW 264.7 Cell Culture & Treatment c2 MTT Assay (Viability) c1->c2 c3 Griess Assay (NO Production) c1->c3 m1 Protein Lysate Preparation c1->m1 Sample Collection m3 Total RNA Extraction c1->m3 Sample Collection m2 Western Blot Analysis (iNOS, COX-2, p-NF-κB, p-MAPKs) m1->m2 m4 qRT-PCR Analysis (iNOS, COX-2 mRNA) m3->m4

Caption: A streamlined workflow for the investigation of this compound's anti-inflammatory action.

G cluster_pathways Intracellular Signaling Cascades cluster_expression Gene Expression & Protein Synthesis LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path MaackiaflavanoneA This compound MaackiaflavanoneA->MAPK MaackiaflavanoneA->NFkB_path NFkB_nuc NF-κB Nuclear Translocation MAPK->NFkB_nuc NFkB_path->NFkB_nuc Genes iNOS & COX-2 Gene Transcription NFkB_nuc->Genes Proteins iNOS & COX-2 Protein Synthesis Genes->Proteins Inflammation Inflammatory Response (NO, Prostaglandins) Proteins->Inflammation

Caption: The proposed inhibitory effect of this compound on LPS-induced inflammatory signaling.

By following these established protocols, researchers can systematically and rigorously investigate the anti-inflammatory mechanism of action of this compound. The resulting data will be crucial for understanding its therapeutic potential and for guiding future drug development efforts.

Application Notes and Protocols: Evaluating the Biological Effects of Maackiaflavanone A in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Maackiaflavanone A is a prenylated flavanone isolated from the plant Maackia amurensis.[1] Flavonoids as a class are known to exhibit a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities. Related flavanones have been shown to induce cell cycle arrest, apoptosis, and modulate key cellular signaling pathways in various cancer cell lines.[2][3] These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the potential therapeutic effects of this compound using established in vitro cell culture models.

The following sections detail the selection of appropriate cell lines, experimental workflows, and step-by-step protocols for assessing cytotoxicity, cell cycle progression, apoptosis induction, and the modulation of key signaling proteins and genes.

Recommended Cell Culture Models

The choice of cell line is critical for elucidating the specific anti-cancer or biological effects of this compound. Based on studies of similar flavonoids, a panel of cancer cell lines from different origins is recommended to assess the breadth of activity.[2][3][4][5][6][7] It is also crucial to include a non-cancerous cell line to evaluate compound selectivity and potential toxicity to normal cells.[2]

Suggested Cancer Cell Lines:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-negative)[8][9]

  • Leukemia: U-937, HL-60 (Human promyelocytic leukemia)[2]

  • Colon Cancer: HCT116, HT-29[3][7]

  • Liver Cancer: Hep3B, HepG2[5]

  • Melanoma: A375[6]

  • Lung Cancer: A549[4]

Suggested Non-Cancerous Control Cell Line:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

  • Human Foreskin Fibroblasts (HFF-1)

  • Immortalized Human Keratinocytes (HaCaT)

Experimental Workflow

A systematic approach is essential for characterizing the effects of this compound. The workflow begins with a broad assessment of cytotoxicity to determine effective concentration ranges, followed by more detailed mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A Select & Culture Cell Lines C Cytotoxicity Screening (MTT Assay) A->C B This compound Stock Preparation B->C D Determine IC50 Values (24h, 48h, 72h) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mechanism of Action Analysis E->G F->G H Protein Expression (Western Blot) G->H I Gene Expression (RT-qPCR) G->I J Cytokine Levels (ELISA) G->J G cluster_0 Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MA This compound Bcl2 Bcl-2 (Anti-apoptotic) (Measure Expression) MA->Bcl2 Inhibits? Bax Bax (Pro-apoptotic) MA->Bax Activates? Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Apop Apoptosome CytC->Apop Casp9 Caspase-9 Apop->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DR Death Receptors (Fas, TRAIL-R) Casp8 Caspase-8 DR->Casp8 Casp8->Casp3 PARP PARP Cleavage (Measure by WB) Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_1 G2/M Cell Cycle Arrest MA This compound ATM ATM/p53 Pathway MA->ATM Activates? CDK1_B CDK1/Cyclin B1 Complex (Measure Expression) MA->CDK1_B Inhibits? p21 p21 ATM->p21 Induces p21->CDK1_B Inhibits G2 G2 Phase CDK1_B->G2 Blocked M M Phase (Mitosis) CDK1_B->M Drives Arrest G2/M Arrest G2->M Progression

References

Application Notes and Protocols: Maackiaflavanone A as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their potential therapeutic properties, including anticancer activities.[1][2] Maackiaflavanone A, a member of the flavanone subclass, is explored here as a potential anticancer agent. Flavanones and related flavonoids have been shown to exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways that are often dysregulated in cancer.[3][4] These notes provide an overview of the potential mechanisms of action and detailed protocols for evaluating the anticancer efficacy of this compound and related compounds.

Quantitative Data: Cytotoxicity of Related Flavanones

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell growth, by 50%.[5][6] While specific data for this compound is not widely available, the following table summarizes the cytotoxic effects (IC50 values) of structurally related flavanones and other flavonoids against various human cancer cell lines, demonstrating the potential of this compound class.

Compound Class/NameCancer Cell LineCell TypeIC50 (µM)Reference
Oleoyl Hybrid (Regioisomer 1)HCT116Colorectal Carcinoma22.4[7]
Oleoyl Hybrid (Regioisomer 2)HCT116Colorectal Carcinoma0.34[7]
Generic Flavanone (Compound 1)HTB-26Breast Cancer (Aggressive)10 - 50[7]
Generic Flavanone (Compound 1)PC-3Pancreatic Cancer10 - 50[7]
Generic Flavanone (Compound 1)HepG2Hepatocellular Carcinoma10 - 50[7]
Synthetic FlavanoneU-937Leukaemia1.3 ± 0.2[8]
Acacetin (Methoxyflavone)--~25[2]
2'-hydroxyflavanone (2HF)SCLC & NSCLCLung CancerGI50 reduced by an order of magnitude with co-treatment[3]

Potential Mechanisms of Action

Flavonoids can influence multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[1][9] The primary mechanisms include the induction of apoptosis through the intrinsic (mitochondrial) pathway and the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.

Signaling Pathway Overview

The diagram below illustrates a potential mechanism where this compound inhibits the PI3K/Akt survival pathway, leading to the activation of the intrinsic apoptotic cascade. Inhibition of Akt prevents the phosphorylation and subsequent inhibition of pro-apoptotic proteins like BAD, while also reducing signals for cell proliferation and growth.[10][11][12] This shifts the cellular balance towards apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[13][14]

Maackiaflavanone_A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Maackiaflavanone_A This compound Maackiaflavanone_A->PI3K Inhibits Akt Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis PDK1->Akt Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of this compound via PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

A systematic evaluation is required to determine the anticancer potential of a novel compound. The workflow below outlines the key experimental stages, from initial screening to mechanistic studies.

Experimental_Workflow start Select Cancer Cell Lines (e.g., Breast, Lung, Colon) step1 Cell Viability Assay (e.g., Crystal Violet, MTT) Determine IC50 Values start->step1 step2 Apoptosis Assay (Annexin V-FITC / PI Staining) step1->step2 If cytotoxic step3 Mechanism of Action Study (Western Blot) step2->step3 If apoptotic end Confirm Anticancer Potential step3->end

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (Crystal Violet Method)

This protocol determines the concentration-dependent effect of this compound on cancer cell viability to calculate the IC50 value.[7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

  • 33% Acetic Acid solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plates with water to remove excess stain and allow them to air dry completely.

  • Solubilization: Add 100 µL of 33% Acetic Acid to each well to solubilize the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine (Annexin V binding) and loss of membrane integrity (PI uptake).[8]

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to investigate the effect of this compound on the expression and activation (phosphorylation) of key proteins in signaling pathways like PI3K/Akt and MAPK.[15]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation levels.

References

Application of Maackiaflavanone A in Diabetes Research: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific studies detailing the application of Maackiaflavanone A in diabetes research are not prevalent in publicly accessible scientific literature. Therefore, this document presents a proposed research framework and hypothetical application notes based on the known anti-diabetic properties of other flavonoids, particularly flavanones. This information is intended to guide future research endeavors for scientists and drug development professionals interested in exploring the potential of this compound as a therapeutic agent for diabetes.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential anti-diabetic effects.[1][2] These effects are often attributed to their ability to modulate key signaling pathways involved in glucose homeostasis, such as the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.[1][3] this compound, a flavanone constituent of Maackia amurensis, represents a novel candidate for investigation in diabetes research. This document outlines a series of proposed experiments and protocols to elucidate the potential therapeutic efficacy of this compound in the context of diabetes.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound that could be investigated. These are not based on existing experimental results for this compound but are representative of outcomes observed with other anti-diabetic flavonoids.

Table 1: Hypothetical In Vitro Glucose Uptake in L6 Myotubes

Treatment GroupConcentration (µM)2-NBDG Uptake (Fold Change vs. Control)
Control-1.0
Insulin (Positive Control)0.12.5
This compound11.3
This compound101.8
This compound502.2

Table 2: Hypothetical Effects on Key Signaling Proteins in L6 Myotubes

Treatment Groupp-Akt/Akt Ratio (Fold Change)p-AMPK/AMPK Ratio (Fold Change)GLUT4 Translocation (Fold Change)
Control1.01.01.0
Insulin3.01.12.8
This compound (10 µM)2.11.92.0

Table 3: Hypothetical In Vivo Effects in a High-Fat Diet/STZ-Induced Diabetic Mouse Model

Treatment GroupFasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)HOMA-IR
Normal Control95 ± 80.8 ± 0.11.8 ± 0.2
Diabetic Control350 ± 250.4 ± 0.056.2 ± 0.5
Metformin (Positive Control)180 ± 150.6 ± 0.083.5 ± 0.4
This compound (20 mg/kg)210 ± 200.5 ± 0.074.1 ± 0.4

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-diabetic potential of this compound.

In Vitro 2-NBDG Glucose Uptake Assay in L6 Myotubes

Objective: To determine if this compound stimulates glucose uptake in skeletal muscle cells.

Materials:

  • L6 rat skeletal myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • This compound

  • Insulin (positive control)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate and grow to confluence.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Serum Starvation:

    • Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3 hours.

  • Treatment:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or insulin (100 nM) in serum-free DMEM for 30 minutes.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 1 hour.

  • Measurement:

    • Remove the 2-NBDG containing medium and wash the cells three times with cold PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

Western Blot Analysis of Insulin Signaling Proteins

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the insulin and AMPK signaling pathways.

Materials:

  • Differentiated L6 myotubes

  • This compound

  • Insulin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt (Ser473), anti-AMPK, anti-p-AMPK (Thr172), anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated L6 myotubes with this compound or insulin as described above.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST.

    • Incubate membranes with primary antibodies overnight at 4°C.

    • Wash membranes and incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Study in a Type 2 Diabetes Animal Model

Objective: To evaluate the anti-hyperglycemic and insulin-sensitizing effects of this compound in a diabetic animal model.

Materials:

  • C57BL/6J mice

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • This compound

  • Metformin (positive control)

  • Glucometer and test strips

  • Insulin ELISA kit

  • Animal handling and gavage equipment

Procedure:

  • Induction of Diabetes:

    • Feed mice an HFD for 8 weeks to induce insulin resistance.

    • Administer a low dose of STZ (e.g., 40 mg/kg, intraperitoneally) for 5 consecutive days to induce partial insulin deficiency.

    • Confirm diabetes by measuring fasting blood glucose levels (>250 mg/dL).

  • Animal Grouping and Treatment:

    • Divide diabetic mice into groups: Diabetic Control, Metformin (e.g., 150 mg/kg/day), and this compound (e.g., 10, 20, 50 mg/kg/day).

    • Include a non-diabetic control group on a normal diet.

    • Administer treatments orally by gavage for 4-8 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and fasting blood glucose weekly.

    • At the end of the treatment period, collect blood samples for serum insulin measurement.

    • Harvest tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting, histology).

  • Data Analysis:

    • Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) using the formula: [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5.

Visualizations of Proposed Mechanisms

The following diagrams illustrate the potential signaling pathways through which this compound might exert its anti-diabetic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS-1 IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose GLUT4_mem->Glucose_in Transports PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_ves GLUT4 Vesicle AS160->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Converts MFA This compound MFA->Akt Potential Activation Glucose_out Glucose Uptake

Caption: Proposed Insulin/PI3K/Akt Signaling Pathway for this compound.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits p38MAPK p38 MAPK AMPK->p38MAPK Activates GLUT4_ves GLUT4 Vesicle p38MAPK->GLUT4_ves Promotes Translocation GLUT4_mem GLUT4 GLUT4_ves->GLUT4_mem MFA This compound MFA->AMPK Potential Activation Glucose_in Glucose GLUT4_mem->Glucose_in Transports Glucose_out Glucose Uptake

Caption: Proposed AMPK Signaling Pathway for this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture L6 Myotube Culture & Differentiation Treatment_vitro Treatment with This compound Cell_Culture->Treatment_vitro Glucose_Uptake 2-NBDG Glucose Uptake Assay Treatment_vitro->Glucose_Uptake Western_Blot Western Blot for Signaling Proteins Treatment_vitro->Western_Blot Model_Induction Induction of T2D in Mice (HFD/STZ) Treatment_vivo Oral Administration of This compound Model_Induction->Treatment_vivo Monitoring Monitor Blood Glucose & Body Weight Treatment_vivo->Monitoring Biochemical_Analysis Serum Insulin & HOMA-IR Analysis Monitoring->Biochemical_Analysis

References

Application Notes and Protocols for the Experimental Use of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Maackiaflavanone A, a prenylated flavanone isolated from the stem bark of Maackia amurensis. This document is intended to guide researchers in utilizing this compound for in vitro studies, particularly those investigating its anti-inflammatory properties.

Overview of this compound

This compound is a bioactive flavonoid known for its anti-inflammatory and antioxidant activities. Research suggests that its mechanism of action involves the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in the inflammatory response. Proper formulation and handling are essential for obtaining reliable and reproducible experimental results.

Formulation of this compound for In Vitro Use

The following protocols are recommended for the preparation of this compound solutions for use in cell-based assays.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

Preparation of Stock Solution (10 mM)
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.385 mg of this compound (Molecular Weight: 438.51 g/mol ) in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

Preparation of Working Solutions
  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

  • Example Dilution Series: To prepare a series of working concentrations, perform serial dilutions of the stock solution in cell culture medium. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

Table 1: Example Dilution Series for this compound

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Cell Culture Medium (µL)Final DMSO Concentration (%)
10.1999.90.001
50.5999.50.005
1019990.01
252.5997.50.025
5059950.05

Note: Always prepare fresh working solutions for each experiment. A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used should be included in all experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the investigation of this compound's effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent: Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Sample Collection: Collect the cell culture supernatant as described above.

  • ELISA: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα, as well as an antibody for a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Table 2: Summary of Western Blot Experimental Conditions

Target ProteinSuggested Primary Antibody DilutionSuggested Secondary Antibody Dilution
Phospho-p38 MAPK1:10001:2000
Total p38 MAPK1:10001:2000
Phospho-ERK1/21:10001:2000
Total ERK1/21:10001:2000
Phospho-JNK1:10001:2000
Total JNK1:10001:2000
Phospho-IκBα1:10001:2000
Total IκBα1:10001:2000
β-actin1:50001:10000

Visualizations

Maackiaflavanone_A_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Maackiaflavanone_A This compound Maackiaflavanone_A->p38 Inhibition Maackiaflavanone_A->ERK Inhibition Maackiaflavanone_A->JNK Inhibition Maackiaflavanone_A->IKK Inhibition Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6) p38->Inflammatory_Response ERK->Inflammatory_Response JNK->Inflammatory_Response IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->Inflammatory_Response Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_preparation Formulation cluster_experiment In Vitro Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solution Treatment Pre-treat with this compound & Stimulate with LPS Working_Solution->Treatment Cell_Culture Seed RAW 264.7 Cells Cell_Culture->Treatment Griess_Assay Nitric Oxide Assay (Griess Test) Treatment->Griess_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Treatment->Western_Blot

Caption: Experimental workflow for in vitro anti-inflammatory studies.

Analytical Methods for the Quantification of Maackiaflavanone A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maackiaflavanone A is a flavanone found in the heartwood of Maackia amurensis. Like many flavonoids, it is being investigated for its potential pharmacological activities, including anti-inflammatory and antioxidant properties. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

I. Quantification of this compound by UPLC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma. The protocol described here is adapted from a validated method for the structurally similar compound, maackiain, and provides a robust starting point for method development and validation for this compound.[1][2][3]

Experimental Protocol

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold methanol.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: A Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: 95-5% A

    • 2.5-3.0 min: 5% A

    • 3.0-3.1 min: 5-95% A

    • 3.1-4.0 min: 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Proposed):

    • Quantifier: To be determined empirically based on the infusion of a this compound standard. A proposed transition based on its structure (MW: 286.28) would be m/z 285.1 → [fragment ion].

    • Qualifier: A second fragment ion should be selected for confirmation.

  • Data Acquisition: Data is acquired in the Multiple Reaction Monitoring (MRM) mode.

Data Presentation: UPLC-MS/MS Method Validation Parameters (Hypothetical)

The following table summarizes the expected validation parameters for the UPLC-MS/MS method for this compound, based on typical performance for similar flavonoids.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Experimental Workflow: UPLC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Injection UPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI (Negative) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: UPLC-MS/MS workflow for this compound.

II. Quantification of this compound in Plant Extracts by HPLC-UV

This method is suitable for the quantification of this compound in plant extracts where the concentration is expected to be higher and the matrix is less complex than biological fluids.

Experimental Protocol

1. Sample Preparation (Plant Material - Maackia amurensis Heartwood)

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • To 1 g of powdered plant material, add 20 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-10% B

    • 36-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound standard (typically around 280-330 nm for flavanones).

Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical)

The following table outlines the expected validation parameters for the HPLC-UV method.

ParameterExpected Value
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Precision (RSD%) < 5%
Accuracy (%) 95 - 105%
Recovery (%) > 90%

Experimental Workflow: HPLC-UV Analysis

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Plant Powdered Plant Material Extraction Solvent Extraction (80% Methanol) Plant->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification QC Quality Control Quantification->QC

Caption: HPLC-UV workflow for this compound.

III. Putative Signaling Pathway of this compound in Inflammation

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways. While the specific mechanism of this compound is still under investigation, it is hypothesized to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling cascades.[4][5]

Diagram: Anti-inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines iNOS iNOS/COX-2 NFkB_nuc->iNOS MaackA This compound MaackA->MAPK inhibits MaackA->IKK inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Maackiaflavanone A Extraction from Maackia amurensis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Maackiaflavanone A from Maackia amurensis.

Frequently Asked Questions (FAQs)

Q1: What part of Maackia amurensis is the primary source of this compound?

The heartwood of Maackia amurensis is the principal source for the extraction of this compound and other related polyphenolic compounds.

Q2: Which extraction methods are commonly used for obtaining this compound?

Several methods can be employed, ranging from conventional to modern techniques. These include:

  • Maceration: A simple and widely used method involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but uses heat, which may degrade thermolabile compounds.

  • Supercritical CO2 Extraction: A modern "green" technique that uses supercritical carbon dioxide as a solvent, often with a co-solvent like ethanol. This method is noted for its high efficiency in extracting a broad range of biologically active substances from M. amurensis heartwood.[1][2]

Q3: What are the key parameters that influence the extraction yield of this compound?

The efficiency of this compound extraction is influenced by several factors:

  • Solvent Choice: The polarity of the solvent is crucial. Ethanol and methanol are commonly used for flavonoid extraction.

  • Temperature: Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds.

  • Solid-to-Liquid Ratio: An optimal ratio ensures that the solvent does not become saturated, allowing for efficient extraction.

  • Particle Size: Grinding the heartwood to a fine powder increases the surface area available for extraction.

Q4: What is the expected yield of this compound from Maackia amurensis?

Specific yield data for this compound is not extensively reported in publicly available literature. However, one study on the supercritical CO2 extraction of Maackia amurensis heartwood reported a total extract yield of 4.3 mg per 100 mg of the extract for all biologically active substances under optimized conditions.[2] The yield of this compound will be a fraction of this total extract and will vary significantly based on the extraction method and parameters used.

Q5: How can I purify this compound from the crude extract?

Purification of this compound from the crude extract typically involves chromatographic techniques. A common approach is to use silica gel column chromatography with a step-wise gradient of solvents, such as a mixture of chloroform and ethanol, to separate the different compounds present in the extract.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete extraction due to inappropriate particle size.Grind the dried Maackia amurensis heartwood to a fine powder to increase the surface area for solvent penetration.
Suboptimal solvent selection.Use polar solvents like ethanol or methanol. Consider experimenting with different concentrations (e.g., 70% ethanol) to optimize extraction.
Insufficient extraction time or inadequate temperature.For maceration, ensure a sufficient soaking period (e.g., 24-72 hours) with occasional agitation. For heat-assisted methods, optimize the temperature to enhance solubility without causing degradation.
Poor solvent-to-solid ratio.Increase the volume of the solvent relative to the amount of plant material to avoid saturation. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio.
Degradation of this compound Excessive heat during extraction (e.g., in Soxhlet).Use a lower boiling point solvent or consider non-thermal extraction methods like maceration or supercritical CO2 extraction. Monitor extraction temperatures closely.
Exposure to harsh pH conditions.Maintain a neutral or slightly acidic pH during extraction and storage, as extreme pH levels can degrade flavonoids.
Co-extraction of Impurities Non-selective solvent system.Employ a multi-step extraction process starting with a non-polar solvent (e.g., hexane) to remove lipids and waxes before extracting with a polar solvent for flavonoids.
Complex plant matrix.Further purification of the crude extract using column chromatography or other chromatographic techniques is necessary to isolate this compound.
Inconsistent Results Variability in plant material.Ensure the Maackia amurensis heartwood is sourced from a consistent location and harvested at the same time of year, as the concentration of secondary metabolites can vary.
Inconsistent extraction parameters.Strictly control all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time, for each batch.

Experimental Protocols

Maceration Protocol for this compound Extraction

This protocol is a general guideline for the maceration of Maackia amurensis heartwood.

  • Preparation of Plant Material:

    • Air-dry the Maackia amurensis heartwood until a constant weight is achieved.

    • Grind the dried heartwood into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered heartwood and place it in a suitable glass container.

    • Add 1 liter of 95% ethanol (1:10 solid-to-solvent ratio).

    • Seal the container and keep it at room temperature for 72 hours with occasional shaking or stirring.

  • Filtration and Concentration:

    • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using silica gel column chromatography.

Soxhlet Extraction Protocol

This is a general protocol for Soxhlet extraction, which should be optimized for this compound.

  • Preparation of Plant Material:

    • Prepare the dried and powdered Maackia amurensis heartwood as described in the maceration protocol.

  • Extraction:

    • Place a known amount of the powdered heartwood (e.g., 50 g) in a cellulose thimble.

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with a suitable solvent (e.g., ethanol) to about two-thirds of its volume.

    • Assemble the apparatus and heat the solvent. The extraction will proceed automatically through repeated siphoning of the solvent over the sample.

    • Continue the extraction for a sufficient number of cycles (e.g., 6-8 hours) until the solvent in the siphoning tube becomes colorless.

  • Concentration:

    • After extraction, cool the apparatus and collect the solvent containing the extract from the distillation flask.

    • Concentrate the extract using a rotary evaporator.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Maackia amurensis Heartwood

Extraction Method Solvent(s) Key Parameters Reported Yield/Outcome Reference
Supercritical CO2 Extraction CO2 with 2% Ethanol co-solventPressure: 100 bar; Temperature: 55°C4.3 mg of total biologically active substances per 100 mg of extract. Considered the most effective method for overall yield.[1][2]
Maceration EthanolRoom temperature, 72 hoursSpecific yield for this compound not reported, but this method is commonly used for flavonoid extraction.General Method
Maceration MethanolNot specifiedUsed for obtaining biologically active substances.[1][2]
Soxhlet Extraction Benzene and Methanol (1:1 v/v)8 hoursUsed for the extraction of pterocarpanoids.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification p1 Maackia amurensis Heartwood p2 Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Maceration with Ethanol p3->e1 e2 Soxhlet Extraction p3->e2 e3 Supercritical CO2 Extraction p3->e3 dp1 Filtration e1->dp1 e2->dp1 dp2 Concentration (Rotary Evaporator) e3->dp2 dp1->dp2 dp3 Crude Extract dp2->dp3 pur1 Column Chromatography dp3->pur1 pur2 Pure this compound pur1->pur2

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield start Low this compound Yield q1 Is the heartwood ground to a fine powder? start->q1 s1 Grind the sample to a fine powder. q1->s1 No q2 Is the solvent-to-solid ratio adequate? q1->q2 Yes s1->q2 s2 Increase solvent volume (e.g., 1:10 to 1:20). q2->s2 No q3 Are extraction time and temperature optimized? q2->q3 Yes s2->q3 s3 Increase extraction time or optimize temperature. q3->s3 No end_node Re-evaluate Yield q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting low this compound extraction yield.

References

Technical Support Center: Maackiaflavanone A In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges with Maackiaflavanone A in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other flavonoids due to its strong solubilizing power for a wide range of organic molecules.[1][2] It is a polar aprotic solvent that is miscible with water and most organic liquids, making it suitable for subsequent dilution in aqueous cell culture media.

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤0.5%, to minimize solvent-induced cytotoxicity.

  • Reduce Final Compound Concentration: The precipitation may be due to the final concentration of this compound exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.

  • Use a Co-solvent: In some cases, using a combination of solvents can improve solubility. However, this must be carefully validated for cell toxicity.

  • Employ Solubility Enhancers: Techniques such as the use of cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[3][4]

Q3: Can I use ethanol or methanol to dissolve this compound?

A3: While ethanol and methanol can dissolve many flavonoids, DMSO is generally a stronger solvent for preparing high-concentration stock solutions.[5] If you must avoid DMSO, ethanol can be an alternative, but you may achieve a lower stock concentration. Always perform a solubility test with your specific lot of this compound. Be aware that ethanol can also have effects on cells, so appropriate vehicle controls are crucial.

Q4: How can I determine the maximum solubility of my this compound sample?

A4: You can perform a kinetic or equilibrium solubility assay. A simple kinetic solubility test involves adding a concentrated DMSO stock solution to an aqueous buffer (like PBS) and detecting precipitation, often through nephelometry (light scattering) or UV spectroscopy after filtration.[6] This helps determine the concentration at which the compound starts to fall out of solution under your specific experimental conditions.

Troubleshooting Guide: Compound Precipitation

ProblemPossible CauseRecommended Solution
Precipitation in Stock Solution The concentration exceeds the solubility limit in 100% DMSO.Prepare a new, less concentrated stock solution. Gentle warming (to 37°C) and vortexing may help, but be cautious of compound degradation with excessive heat.
Cloudiness/Precipitation Immediately After Dilution into Aqueous Medium The compound's aqueous solubility is exceeded ("crashing out").1. Optimize Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing. 2. Lower Final Concentration: Reduce the target concentration of this compound in the final assay. 3. Increase Final DMSO %: If your cells tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control with the highest DMSO concentration.
Precipitation Over Time During Incubation The compound is unstable or has low kinetic solubility in the medium over the incubation period.1. Use Solubility Enhancers: Consider formulating this compound with β-cyclodextrins to form a more stable inclusion complex.[3][4] 2. Reduce Incubation Time: If the experimental design allows, reduce the duration of the assay. 3. Check for Media Interactions: Some serum proteins or other media components can interact with the compound, reducing its solubility. Consider using a serum-free medium for the initial dilution if appropriate for your cell type.

Quantitative Data Summary

Table 1: Properties of Common Solvents for In Vitro Studies

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Features
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO78.13189A polar aprotic solvent, miscible with water, dissolves a wide array of polar and nonpolar compounds. Can cause a garlic-like taste if it comes into contact with skin.
Ethanol (EtOH) C₂H₅OH46.0778.37A polar protic solvent, miscible with water. Often used in labs but may be less effective than DMSO for highly insoluble compounds.
N,N-Dimethylformamide (DMF) (CH₃)₂NC(O)H73.09153A polar aprotic solvent with high boiling point. It is a good alternative to DMSO but can be more toxic.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for serial dilution in in-vitro assays.

Materials:

  • This compound (Molecular Weight: ~420.45 g/mol , confirm with your supplier)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM solution, calculate the required mass: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 420.45 g/mol x 1000 mg/g = 4.20 mg

  • Weighing: Carefully weigh out approximately 4.20 mg of this compound powder and place it in a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To estimate the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous solution.[6]

Materials:

  • 10 mM this compound stock in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Preparation: Add 198 µL of PBS to multiple wells of a 96-well plate.

  • Addition of Compound: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Observation: Immediately observe the well for any signs of precipitation (cloudiness).

  • Measurement: Read the plate using a nephelometer to detect light scattering from insoluble particles. Alternatively, incubate the plate for 1-2 hours at room temperature, then centrifuge the plate, and measure the UV absorbance of the supernatant to quantify the amount of compound that remains in solution.

  • Interpretation: A sharp increase in light scattering or a plateau in supernatant absorbance as you test higher concentrations indicates that you have exceeded the kinetic solubility limit.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow cluster_solutions Solutions start Start: Prepare this compound Solution prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe success Proceed with Experiment observe->success No troubleshoot Troubleshoot observe->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) troubleshoot->use_enhancer check_dmso Verify Final DMSO % is Low (e.g., <0.5%) troubleshoot->check_dmso

Caption: Workflow for preparing and troubleshooting this compound solutions.

G cluster_pathway Generalized Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor stimulus->tlr4 nfkb_path NF-κB Pathway Activation tlr4->nfkb_path gene_exp Pro-inflammatory Gene Expression (IL-6, TNF-α) nfkb_path->gene_exp maackia This compound maackia->nfkb_path Inhibition

Caption: Generalized pathway showing potential inhibition of NF-κB signaling by flavonoids.[7][8]

References

Optimizing Maackiaflavanone A Dosage for Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Maackiaflavanone A in cell culture studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential signaling pathways involved.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture?

A1: For initial experiments, a concentration range of 1 µM to 100 µM is recommended. Flavonoids typically exhibit biological activity within the micromolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell culture applications, the final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am observing unexpected cytotoxicity at low concentrations. What could be the cause?

A3: Several factors could contribute to this:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding non-toxic levels (generally below 0.5%).

  • Compound Instability: Flavonoids can be unstable in culture medium and may degrade or oxidize over time, potentially forming toxic byproducts.[1] Prepare fresh dilutions from your stock solution for each experiment.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids. It is essential to determine the IC50 value for your specific cell line.

Q4: My results are not consistent across experiments. What are the possible reasons?

A4: Inconsistent results can arise from several sources:

  • Stock Solution Integrity: Ensure your stock solution is stored properly (typically at -20°C or -80°C) and protected from light to prevent degradation.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.

  • Inconsistent Seeding Density: Ensure uniform cell seeding density across all wells and experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Insufficient concentration.Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 200 µM).
Compound precipitation in media.Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try a lower concentration or a different solvent for the stock solution.
Cell line is resistant.Consider using a different cell line or investigating the expression of drug efflux pumps in your current cell line.
High cell death even in control wells Solvent toxicity.Perform a solvent control experiment to determine the maximum non-toxic concentration of your solvent (e.g., DMSO).
Contamination.Regularly check your cell cultures for signs of microbial contamination.
Variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound appears to degrade in culture Instability in aqueous solution.Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Including EDTA in the culture medium may inhibit some degradative pathways.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolution: Dissolve the powder in a minimal amount of sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution by gentle vortexing or pipetting.

  • Sterilization: While the organic solvent is generally sterile, if needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining IC50 using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your complete cell culture medium from the stock solution. The final solvent concentration should be consistent across all wells, including the vehicle control. Replace the old medium with the medium containing different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

This compound, as a flavonoid, is likely to exert its effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K_Akt_Signaling_Pathway Maackiaflavanone_A This compound PI3K PI3K Maackiaflavanone_A->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound may inhibit the PI3K/Akt/mTOR pathway.

Flavonoids have been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival.[2][[“]] By inhibiting key components of this pathway, this compound may lead to decreased cell proliferation and induction of apoptosis.

NFkB_Signaling_Pathway Maackiaflavanone_A This compound IKK IKK Maackiaflavanone_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound may suppress NF-κB signaling.

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the NF-κB signaling pathway. This compound might prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Workflow for Dosage Optimization

Experimental_Workflow Start Start: Prepare Stock Solution Dose_Response Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Functional_Assays Functional Assays (Apoptosis, etc.) Determine_IC50->Functional_Assays Mechanism_Studies Mechanism of Action (Western Blot, etc.) Functional_Assays->Mechanism_Studies End End: Optimized Dosage Mechanism_Studies->End

Caption: Workflow for optimizing this compound dosage.

References

Troubleshooting Maackiaflavanone A Instability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Maackiaflavanone A, ensuring its stability in experimental buffers is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in my experimental buffer. What are the common causes?

A1: Instability of this compound in aqueous buffer systems can be attributed to several factors, often related to the inherent chemical properties of flavonoids. Key contributors to degradation include:

  • pH: Flavonoids are susceptible to pH-dependent degradation. Alkaline conditions (pH > 7.4) can significantly accelerate the degradation of the flavanone core structure.

  • Oxidation: The presence of dissolved oxygen, metal ions (e.g., Fe³⁺, Cu²⁺), and exposure to light can catalyze oxidative degradation of the phenolic hydroxyl groups on the this compound molecule.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Enzymatic Degradation: If using cell lysates or other biological matrices, endogenous enzymes could potentially metabolize this compound.

Q2: I'm observing a color change in my this compound solution over time. Is this an indication of degradation?

A2: Yes, a visible color change, such as yellowing or browning of the solution, is a strong indicator of flavonoid degradation. This is often due to the formation of oxidized and polymerized products.

Q3: How can I prepare a stable stock solution of this compound?

A3: To maximize the stability of your this compound stock solution, it is recommended to:

  • Use an appropriate solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices for dissolving flavonoids.

  • Prepare high-concentration stocks: This minimizes the volume of organic solvent added to your aqueous experimental buffer.

  • Store properly: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.

Q4: What is the recommended final concentration of DMSO or ethanol in my experimental buffer?

A4: It is crucial to keep the final concentration of the organic solvent in your experimental buffer as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your assay. Always include a vehicle control (buffer with the same concentration of solvent) in your experiments.

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem 1: Rapid loss of activity or concentration in aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
High pH of the buffer Measure the pH of your buffer after the addition of all components. Adjust to a neutral or slightly acidic pH (6.0-7.4) if possible for your experiment. Consider using a buffer with a lower pKa.Slower degradation of this compound.
Oxidation 1. Degas your buffer by sparging with nitrogen or argon before adding this compound.2. Add a chelating agent like EDTA (0.1-1 mM) to sequester metal ions.3. Protect your solutions from light by using amber vials or covering with aluminum foil.Reduced oxidative degradation and improved stability.
Temperature sensitivity Prepare fresh dilutions of this compound for each experiment and keep them on ice until use. Avoid prolonged incubation at elevated temperatures if not required by the experimental protocol.Minimized thermal degradation.
Problem 2: Precipitation of this compound in the experimental buffer.
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility in aqueous buffer 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) slightly, ensuring it remains below cytotoxic levels for your cells.3. Consider using a formulation aid, such as a cyclodextrin, to enhance solubility.Improved solubility and prevention of precipitation.
Interaction with buffer components Test the solubility of this compound in different buffer systems (e.g., phosphate-buffered saline (PBS), Tris-HCl, HEPES). Some buffer salts can reduce the solubility of organic compounds.Identification of a more suitable buffer system for your experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol outlines a general method to assess the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Experimental buffer of choice

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • HPLC system with a UV detector

  • Analytical C18 column

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the final desired concentration in the experimental buffer.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to determine the initial concentration.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and analyze by HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Analysis:

Plot the percentage of this compound remaining versus time to determine the stability profile.

Time (hours) Peak Area (arbitrary units) % Remaining
010000100
1950095
2880088
4750075
8550055
24200020
Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Analyze all samples by HPLC or LC-MS to identify and characterize the degradation products.

Signaling Pathway Diagrams

This compound, like many flavonoids, may influence various cellular signaling pathways. Below are diagrams of key pathways that are often modulated by flavonoids. These diagrams serve as a reference for researchers investigating the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution (DMSO) working Working Solution (in Buffer) stock->working buffer Experimental Buffer buffer->working assay Cell-based or Biochemical Assay working->assay hplc HPLC/LC-MS Analysis assay->hplc data Data Interpretation hplc->data

Figure 1. A generalized experimental workflow for studies involving this compound.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 inhibits? PIP2 PIP2 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation, and Growth mTOR->CellSurvival MaackiaflavanoneA This compound MaackiaflavanoneA->PI3K Potential Inhibition MaackiaflavanoneA->Akt Potential Inhibition

Figure 2. The PI3K/Akt signaling pathway with potential points of inhibition by this compound.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression MaackiaflavanoneA This compound MaackiaflavanoneA->Raf Potential Inhibition MaackiaflavanoneA->MEK Potential Inhibition

Figure 3. The MAPK/ERK signaling pathway and potential inhibitory targets for this compound.

Technical Support Center: Scaling Up Maackiaflavanone A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale purification of Maackiaflavanone A.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and crystallization of this compound in a question-and-answer format.

Extraction Phase

Question: We are experiencing low yields of this compound during the initial extraction from Maackia amurensis root bark. What could be the cause and how can we improve it?

Answer:

Low extraction yields can stem from several factors. Here are some common causes and potential solutions:

  • Inefficient Solvent System: this compound, a prenylated flavanone, has moderate polarity. The choice of solvent is critical for efficient extraction.

    • Solution: While methanol and ethanol are effective for general flavonoid extraction, a solvent system with optimized polarity may be required. Consider performing small-scale pilot extractions with solvent systems of varying polarities, such as ethanol-water or acetone-water mixtures, to identify the optimal ratio for maximizing yield. Techniques like Soxhlet extraction, while thorough, can expose the compound to prolonged heat.[1] Consider alternative methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) which can enhance extraction efficiency and reduce extraction time and solvent consumption.[1]

  • Compound Degradation: Flavonoids can be susceptible to degradation under harsh extraction conditions.

    • Solution: Protect the extraction mixture from light and use the lowest effective temperature to minimize degradation. If using heat, ensure it is applied for the shortest duration necessary.

  • Incomplete Cell Lysis: Inadequate grinding of the plant material can prevent the solvent from accessing the target compound.

    • Solution: Ensure the Maackia amurensis root bark is finely powdered to maximize the surface area for solvent penetration.

Purification Phase (Preparative HPLC)

Question: During our preparative HPLC run, we are observing significant co-elution of impurities with the this compound peak. How can we improve the resolution?

Answer:

Co-elution is a common challenge in the purification of natural products. Here are some strategies to improve peak resolution:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical parameter for achieving good separation.

    • Solution: For reversed-phase chromatography (e.g., using a C18 column), the mobile phase typically consists of an aqueous component (often with a modifier) and an organic solvent (e.g., acetonitrile or methanol). Systematically adjust the gradient slope. A shallower gradient provides more time for the separation of closely eluting compounds. Also, consider changing the organic modifier (e.g., from methanol to acetonitrile, or vice versa) as this can alter the selectivity of the separation.

  • Stationary Phase Selectivity: If optimizing the mobile phase is insufficient, the stationary phase may not be providing the necessary selectivity.

    • Solution: If you are using a standard C18 column, consider switching to a stationary phase with a different chemistry, such as a phenyl-hexyl or a cyano (CN) column. These phases offer different retention mechanisms and can resolve compounds that co-elute on a C18 column.

  • Column Overloading: Injecting too much crude extract onto the column will lead to broad, overlapping peaks.

    • Solution: Perform a loading study to determine the maximum amount of sample that can be loaded onto your preparative column without compromising resolution. Start with a small injection volume and gradually increase it while monitoring the peak shape and resolution.

Question: We are observing poor peak shape (e.g., tailing or fronting) for this compound in our preparative HPLC chromatograms. What is the cause and how can it be rectified?

Answer:

Poor peak shape can be attributed to several factors:

  • Secondary Interactions with the Stationary Phase: The phenolic hydroxyl groups in this compound can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and minimize these secondary interactions, resulting in sharper, more symmetrical peaks.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that provides adequate solubility.

Post-Purification Phase

Question: We are struggling to crystallize the purified this compound, which is described as a yellow crystalline solid. What could be the issue?

Answer:

Crystallization can be a challenging final step. Here are some common reasons for difficulty and potential solutions:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: If crystallization fails, it may be necessary to perform an additional purification step. This could involve re-chromatographing the material using a shallower gradient or a different stationary phase to remove any remaining minor impurities.

  • Inappropriate Crystallization Solvent: The choice of solvent is crucial for successful crystallization.

    • Solution: A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to identify a suitable solvent or solvent system for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when scaling up the purification of this compound from a lab-scale method?

A1: Scaling up a purification process requires careful consideration of several factors to maintain efficiency and purity. Key considerations include:

  • Linear Velocity and Flow Rate: When moving to a larger diameter column, the flow rate must be increased proportionally to maintain the same linear velocity and, therefore, the same separation performance.

  • Column Packing: Packing large-diameter chromatography columns can be challenging. Inconsistent packing can lead to poor peak shape and reduced resolution.

  • Solvent Consumption: Large-scale purification requires significantly larger volumes of solvents, which has cost and waste disposal implications.

  • Hardware Limitations: Ensure that the pumps and other components of your preparative HPLC system can handle the higher flow rates and pressures required for larger columns.

Q2: How can I monitor the purity of this compound during the purification process?

A2: Analytical High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for monitoring the purity of fractions collected during preparative chromatography. A diode array detector (DAD) or a photodiode array (PDA) detector can be particularly useful as it provides spectral information that can help to confirm the identity and purity of the target peak.

Q3: What are the general stability and storage recommendations for purified this compound?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₀O₆
Molecular Weight438.51 g/mol
AppearanceYellow crystalline solid
SourceMaackia amurensis (Roots and Stems)

Experimental Protocols

Protocol 1: Representative Large-Scale Extraction of Flavonoids from Maackia amurensis Root Bark

This protocol is a general guideline based on common flavonoid extraction methods and should be optimized for this compound.

  • Milling: Grind the dried root bark of Maackia amurensis to a fine powder (e.g., 40-60 mesh).

  • Extraction: Macerate the powdered plant material in 80% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with constant agitation. Repeat the extraction process three times.

  • Filtration and Concentration: Combine the extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the flavonoids.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield a flavonoid-rich extract for further purification.

Protocol 2: Representative Preparative HPLC Purification of this compound

This is a starting point for method development and should be optimized based on the specific impurity profile of the extract.

  • Column: C18 preparative HPLC column (e.g., 50 x 250 mm, 10 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A linear gradient from 30% to 70% B over 60 minutes.

  • Flow Rate: Adjust the flow rate based on the column diameter to maintain a consistent linear velocity from the analytical scale. For a 50 mm ID column, a starting flow rate of 80-100 mL/min is common.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 280-320 nm for flavanones).

  • Injection: Dissolve the flavonoid-rich extract in a suitable solvent (e.g., methanol or DMSO) and inject onto the column.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the high-purity fractions.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product milling Milling of Maackia amurensis Root Bark extraction Solvent Extraction (e.g., 80% Ethanol) milling->extraction concentration1 Concentration of Crude Extract extraction->concentration1 partitioning Solvent Partitioning concentration1->partitioning concentration2 Concentration of Flavonoid-Rich Fraction partitioning->concentration2 prep_hplc Preparative HPLC concentration2->prep_hplc Load onto Column fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling concentration3 Concentration of Purified this compound pooling->concentration3 crystallization Crystallization concentration3->crystallization final_product Pure this compound crystallization->final_product

Caption: A general experimental workflow for the scaled-up purification of this compound.

troubleshooting_workflow start Low Purity of this compound after Prep HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample load and re-run check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No end High Purity this compound reduce_load->end optimize_gradient Optimize gradient (e.g., make it shallower) check_mobile_phase->optimize_gradient No change_solvent Change organic solvent (e.g., MeOH to ACN) check_mobile_phase->change_solvent Partially check_stationary_phase Is the stationary phase providing enough selectivity? check_mobile_phase->check_stationary_phase Yes optimize_gradient->end change_solvent->end change_column Use a column with different selectivity (e.g., Phenyl-Hexyl) check_stationary_phase->change_column No check_stationary_phase->end Yes change_column->end

Caption: A logical workflow for troubleshooting low purity issues in this compound purification.

References

Technical Support Center: Consistent Maackiaflavanone A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the consistent synthesis of Maackiaflavanone A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the synthesis process.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, from starting material preparation to final product purification.

Question: My Claisen-Schmidt condensation to form the chalcone precursor is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in the Claisen-Schmidt condensation are a common issue. Several factors can contribute to this:

  • Incomplete Deprotonation: The acetophenone starting material must be fully deprotonated to form the enolate for the reaction to proceed efficiently. Ensure your base (e.g., NaOH, KOH) is fresh and of the correct concentration. Consider switching to a stronger base like lithium diisopropylamide (LDA) if issues persist, although this requires strictly anhydrous conditions.

  • Side Reactions: Aldol condensation of the acetophenone with itself can occur. To minimize this, add the aldehyde slowly to the reaction mixture containing the enolate of the acetophenone.

  • Reaction Temperature: The reaction is typically run at room temperature. If yields are low, you could try cooling the reaction to 0°C to minimize side reactions, or gently heating (e.g., to 40-50°C) to increase the reaction rate, although this may also increase side product formation.

  • Purity of Reagents: Ensure your acetophenone and benzaldehyde starting materials are pure. Impurities can interfere with the reaction.

Question: I am observing the formation of multiple byproducts during the cyclization of the 2'-hydroxychalcone to this compound. How can I improve the selectivity?

Answer: The intramolecular cyclization of the 2'-hydroxychalcone is a critical step. The formation of byproducts can often be attributed to:

  • Reaction Conditions: The choice of acid or base catalyst is crucial. For acid-catalyzed cyclization, ensure the acid is of the appropriate concentration. For base-catalyzed cyclization, the strength of the base can influence the reaction outcome. Experiment with different catalysts (e.g., acetic acid, piperidine, sodium acetate) and solvents to optimize for the desired flavanone.

  • Oxidation to Flavone: The chalcone or the resulting flavanone can be susceptible to oxidation to the corresponding flavone, especially if the reaction is exposed to air for extended periods or at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Degradation: Chalcones and flavanones can be sensitive to strongly acidic or basic conditions, leading to degradation. Ensure the reaction is not run for an excessively long time and that the workup procedure effectively neutralizes the catalyst.

Question: My final product is difficult to purify. What are the recommended purification strategies?

Answer: Purification of this compound typically involves column chromatography. Here are some tips for effective purification:

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Solvent System: A common solvent system for flavanones is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

  • Recrystallization: After column chromatography, recrystallization can be an effective final purification step to obtain highly pure this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in this compound synthesis, based on general procedures for flavanone synthesis. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

ParameterValue
Starting Materials 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone, 4-methoxybenzaldehyde
Base 50% aq. KOH
Solvent Ethanol
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 60-80%

Table 2: Intramolecular Cyclization to this compound

ParameterValue
Starting Material 2'-hydroxy-4-methoxy-3'-(3-methyl-2-butenyl)chalcone
Catalyst Acetic Acid or Piperidine
Solvent Ethanol or Methanol
Temperature Reflux
Reaction Time 4-12 hours
Typical Yield 50-70%

Experimental Protocols

A detailed, step-by-step methodology for the synthesis of this compound is provided below. This protocol is based on established methods for flavanone synthesis.

Step 1: Synthesis of 2'-hydroxy-4-methoxy-3'-(3-methyl-2-butenyl)chalcone (Claisen-Schmidt Condensation)

  • Dissolve 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a 50% aqueous solution of potassium hydroxide (3 equivalents) dropwise to the stirred solution at room temperature.

  • Add 4-methoxybenzaldehyde (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2.

  • The precipitated solid (the chalcone) is filtered, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane:ethyl acetate gradient).

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Dissolve the purified 2'-hydroxy-4-methoxy-3'-(3-methyl-2-butenyl)chalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of a suitable acid (e.g., glacial acetic acid) or base (e.g., piperidine).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel (hexane:ethyl acetate gradient).

Visualizations

The following diagrams illustrate the key processes in this compound synthesis.

MaackiaflavanoneA_Synthesis_Workflow start Starting Materials: - 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone - 4-methoxybenzaldehyde step1 Step 1: Claisen-Schmidt Condensation (Base-catalyzed) start->step1 intermediate Intermediate: 2'-hydroxy-4-methoxy-3'-(3-methyl-2-butenyl)chalcone step1->intermediate step2 Step 2: Intramolecular Cyclization (Acid or Base-catalyzed) intermediate->step2 purification Purification: Column Chromatography step2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield problem Problem: Low Yield in Chalcone Synthesis cause1 Potential Cause 1: Incomplete Deprotonation problem->cause1 cause2 Potential Cause 2: Side Reactions problem->cause2 cause3 Potential Cause 3: Suboptimal Temperature problem->cause3 solution1 Solution: - Use fresh, correct concentration of base - Consider stronger base (e.g., LDA) cause1->solution1 solution2 Solution: - Slow addition of aldehyde cause2->solution2 solution3 Solution: - Optimize temperature (0°C to 50°C) cause3->solution3

Caption: Troubleshooting logic for low yield in chalcone synthesis.

Technical Support Center: Enhancing In Vivo Bioavailability of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the bioavailability and formulation of Maackiaflavanone A are limited in publicly available literature. The following troubleshooting guides and FAQs utilize data and protocols for structurally similar flavanones, such as naringenin and hesperetin, as representative examples to provide guidance for researchers working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo bioavailability of this compound expected to be low?

A1: this compound, like many flavonoids, is a polyphenolic compound that likely exhibits poor water solubility. This low solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream. Furthermore, flavonoids are often subject to rapid metabolism in the intestines and liver, being converted into sulfates and glucuronides, which are then quickly excreted.[1][2] The parent compound is often found at negligible levels in plasma after oral administration.

Q2: What are the primary strategies to improve the bioavailability of flavanones like this compound?

A2: The main approaches focus on improving solubility and protecting the molecule from rapid metabolism. These strategies include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like nano-suspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.

  • Solid Dispersions: Dispersing the flavanone in a water-soluble carrier matrix at a molecular level can enhance its dissolution rate. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG), as well as sugars like mannitol.[3][4][5]

  • Cyclodextrin Complexation: Encapsulating the flavanone molecule within the hydrophobic core of a cyclodextrin molecule forms an inclusion complex with improved water solubility.[6]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) and liposomes can improve the absorption of lipophilic compounds like flavanones.

  • Prodrugs: Chemical modification of the flavanone structure to create a more soluble or permeable prodrug that is converted to the active form in the body.

Q3: Which formulation strategy is likely to be most effective for this compound?

A3: The optimal strategy depends on the specific physicochemical properties of this compound and the desired therapeutic application. For initial in vivo studies, solid dispersions and cyclodextrin complexes are often good starting points due to their relative ease of preparation and proven success with other flavanones. Nanoformulations can offer significant improvements in bioavailability but may require more specialized equipment and characterization.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies

Possible Cause: Poor aqueous solubility and rapid metabolism.

Troubleshooting Steps:

  • Formulation Improvement:

    • Initial Approach: Prepare a simple solid dispersion of this compound with a carrier like PVP K30 or mannitol.[3][4] Alternatively, prepare a cyclodextrin inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD).[6]

    • Advanced Approach: If initial approaches are insufficient, consider developing a nanoformulation, such as lipid-core nanocapsules.[7]

  • Dose Escalation: While improving the formulation is the primary goal, a dose-escalation study can help determine if a therapeutic window can be achieved even with low bioavailability.

  • Route of Administration: For initial proof-of-concept studies, intraperitoneal (IP) injection can bypass first-pass metabolism in the liver, though this is not a viable long-term oral delivery strategy.

Quantitative Data for Representative Flavanone (Naringenin):

FormulationAnimal ModelCmax (µM)Tmax (h)AUC (µM·h)Bioavailability Increase (Fold)
Naringenin AloneRat~1 µM (estimated)~3.5~5-10-
Naringenin-HPβCD ComplexRat14.6 µM~2.567.617.4
Naringenin Mixed MicellesRatNot specifiedNot specifiedNot specified6.6

Data adapted from studies on naringenin as a representative flavanone.[6][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Hesperetin Solid Dispersion (Representative Flavanone)

This protocol is adapted from a method for preparing hesperidin solid dispersions using the solvent evaporation technique.[3][4]

Materials:

  • Hesperetin (as a proxy for this compound)

  • Polyvinylpyrrolidone K30 (PVP K30) or Mannitol

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific weight ratio of hesperetin and the chosen carrier (e.g., 1:5 drug-to-carrier) in a minimal amount of methanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, solubility, and dissolution rate. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used to confirm the amorphous state of the drug.

Protocol 2: Preparation of Naringenin-Cyclodextrin Inclusion Complex (Representative Flavanone)

This protocol is based on the lyophilization method for preparing flavonoid-cyclodextrin complexes.

Materials:

  • Naringenin (as a proxy for this compound)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio: Determine the desired molar ratio of naringenin to HPβCD (e.g., 1:1 or 1:2).

  • Dissolution of HPβCD: Dissolve the calculated amount of HPβCD in deionized water with gentle heating and stirring.

  • Addition of Naringenin: Gradually add the naringenin to the HPβCD solution while continuously stirring.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the naringenin-HPβCD complex.

  • Characterization: Characterize the complex for its solubility, dissolution profile, and complex formation using techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Visualization

Flavonoids are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is plausible that this compound interacts with similar pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Maackiaflavanone This compound (potential inhibitor) Maackiaflavanone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to various stimuli and plays a role in inflammation and cell growth. Flavonoids can modulate this pathway at different levels.[12]

MAPK_Pathway Stimuli External Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Maackiaflavanone This compound (potential modulator) Maackiaflavanone->MEK Inhibition Maackiaflavanone->ERK Inhibition NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Maackiaflavanone This compound (potential inhibitor) Maackiaflavanone->IKK Inhibition

References

minimizing off-target effects of Maackiaflavanone A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with Maackiaflavanone A. Given the limited specific data on this compound, this guidance is based on the known biological activities of structurally similar prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific data for this compound is limited, based on structurally related prenylated flavonoids, potential off-target effects may include:

  • Broad Kinase Inhibition: Flavonoids can be promiscuous kinase inhibitors, potentially affecting multiple signaling pathways beyond the intended target.

  • Modulation of ABC Transporters: Some flavonoids can interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which can alter the intracellular concentration of other drugs or compounds.

  • Inflammasome Activation: Certain related compounds have been shown to activate the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β production.

  • Cyclooxygenase (COX) Inhibition: Structurally similar compounds have demonstrated inhibitory activity against COX enzymes, which could affect inflammatory responses.

  • Effects on Ion Channels and Receptors: Flavonoids have been reported to interact with a variety of other cellular targets, including ion channels and nuclear receptors.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: It is crucial to perform a dose-response curve for your specific cell line and assay. Start with a broad range of concentrations and narrow down to the lowest concentration that elicits the desired on-target effect with minimal toxicity. We recommend a starting concentration range based on data from similar flavonoids.

Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Starting Concentration Range (µM)
Cell Viability (e.g., MTT, CellTiter-Glo)0.1 - 100
Kinase Inhibition (in vitro)0.01 - 50
Signaling Pathway Modulation (Western Blot)1 - 50
Anti-inflammatory Assays (e.g., NO production)1 - 50

Q3: What are appropriate negative and positive controls for experiments with this compound?

A3:

  • Negative Controls:

    • Vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound.

    • A structurally similar but biologically inactive flavonoid analogue, if available.

  • Positive Controls:

    • A known inhibitor of the target pathway you are studying to ensure your assay is working correctly.

    • For off-target assessment, use known modulators of pathways you suspect might be affected (e.g., a known COX inhibitor if you are concerned about inflammation-related off-targets).

Troubleshooting Guides

Problem 1: High cell toxicity observed at concentrations expected to be effective.

Possible Cause Troubleshooting Step
Off-target cytotoxicity Perform a comprehensive cell viability assay (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. Lower the concentration of this compound and/or reduce the treatment duration.
Solvent toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
Compound instability Prepare fresh stock solutions of this compound for each experiment. Protect from light and store at the recommended temperature.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variability in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and growth conditions.
Compound precipitation Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration.
Assay variability Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include appropriate controls in every experiment.

Problem 3: Suspected off-target effects on a specific signaling pathway.

Possible Cause Troubleshooting Step
Broad kinase inhibition Perform a kinase inhibitor profiling assay to identify other kinases that may be inhibited by this compound. Use more specific inhibitors for the suspected off-target kinases as controls.
Activation of stress-response pathways Use Western blotting to probe for markers of cellular stress, such as phosphorylated p38 MAPK or JNK.
Interaction with other cellular components Consider performing target deconvolution studies, such as chemical proteomics, to identify novel binding partners of this compound.

Experimental Protocols & Methodologies

Protocol 1: Kinase Inhibitor Profiling

This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a diverse panel of kinases, including those from pathways you suspect may be off-targets.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay Execution (by service provider): Typically, the service will perform in vitro kinase activity assays in the presence of a fixed concentration of ATP and varying concentrations of this compound.

  • Data Analysis: The service will provide IC50 values for each kinase. Analyze the data to identify kinases that are potently inhibited by this compound.

Workflow for Kinase Inhibitor Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Select Kinase Panel B Prepare this compound Stock Solution A->B C In Vitro Kinase Activity Assays B->C D Determine IC50 Values C->D E Identify Potently Inhibited Kinases D->E

Caption: Workflow for assessing the kinase selectivity of this compound.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR or MAPK).

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Potential Signaling Pathways Affected by Prenylated Flavonoids

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Maackiaflavanone This compound Maackiaflavanone->PI3K Potential Inhibition Maackiaflavanone->Raf Potential Inhibition

Technical Support Center: Enhancing the Purity of Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated Maackiaflavanone A. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a prenylated flavanone, a type of flavonoid compound. Its primary natural source is the stem bark of the Maackia amurensis tree[1]. Prenylated flavonoids are of significant research interest due to their potential biological activities, including cytotoxic effects against various cancer cell lines[1].

Q2: What are the initial steps for extracting flavonoids from Maackia amurensis?

A2: The initial step involves extracting dried and powdered stem bark with an organic solvent. A common method is using 70% ethanol or methanol, which efficiently extracts a broad range of polyphenolic compounds, including flavanones[2][3][4]. The resulting crude extract is then concentrated before proceeding to fractionation and purification.

Q3: What are the most common chromatographic techniques for purifying this compound?

A3: A multi-step chromatographic approach is typically required. This often includes:

  • Macroporous Resin Chromatography: For initial cleanup and enrichment of the total flavonoid fraction from the crude extract[5].

  • Silica Gel Column Chromatography: For separating compounds based on polarity.

  • Sephadex LH-20 Chromatography: Effective for separating flavonoids and other polyphenols[4][6].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity, often using C18 columns with methanol-water or acetonitrile-water gradients[7].

Q4: What are the typical impurities encountered during this compound purification?

A4: Impurities can include other structurally similar flavonoids, isoflavones, and pterocarpans, which are also abundant in Maackia amurensis[1][8]. Other potential impurities are chlorophylls, lipids, and waxes from the initial plant extract, which can be partially removed by liquid-liquid partitioning.

Q5: How can I assess the purity of my final this compound sample?

A5: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD). The purity is determined by the peak area percentage of this compound relative to the total peak area in the chromatogram. For structural confirmation and to rule out co-eluting impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential[4][9].

Experimental Workflow and Logic Diagrams

G General Workflow for this compound Purification cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Final Product & Analysis A 1. Maackia amurensis Stem Bark (Air-dried, Powdered) B 2. Extraction (70% Ethanol, Reflux) A->B C 3. Concentration (Rotary Evaporation) B->C D 4. Liquid-Liquid Partitioning (e.g., with Chloroform/Water) C->D E 5. Column Chromatography (Silica Gel) D->E F 6. Fraction Collection & Pooling (TLC Analysis) E->F G 7. Gel Filtration (Sephadex LH-20, Methanol) F->G H 8. Preparative RP-HPLC (C18 Column) G->H I 9. Pure this compound H->I J 10. Purity & Identity Confirmation (HPLC, LC-MS, NMR) I->J

Caption: General workflow for this compound purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

G Troubleshooting Common Purification Issues A Problem Encountered B Low Yield After Crude Extraction A->B C Poor Separation on Silica Column A->C D Compound Decomposes on Silica A->D E Multiple Co-eluting Peaks in Final HPLC A->E B_sol Solution: 1. Check particle size of plant material. 2. Increase extraction time/temperature. 3. Optimize solid-to-liquid ratio. B->B_sol C_sol Solution: 1. Optimize solvent system (TLC). 2. Use a finer mesh silica gel. 3. Ensure proper column packing. 4. Check for sample overload. C->C_sol D_sol Solution: 1. Deactivate silica gel with triethylamine. 2. Use an alternative stationary phase (e.g., Alumina, Florisil). 3. Switch to reverse-phase chromatography. D->D_sol E_sol Solution: 1. Modify HPLC gradient (make it shallower). 2. Change mobile phase modifier (e.g., formic acid). 3. Try a different column chemistry (e.g., Phenyl-Hexyl). 4. Add a Sephadex LH-20 step before HPLC. E->E_sol

Caption: Troubleshooting common purification issues.

Q: My final yield of this compound is very low. What are the likely causes?

A: Low yield can stem from several factors:

  • Inefficient Initial Extraction: The extraction parameters (solvent, temperature, time) may not be optimal. High temperatures can degrade flavonoids, while insufficient time or an inappropriate solvent-to-solid ratio can leave target compounds behind in the plant material[2][8].

  • Compound Loss During Fractionation: Significant loss can occur during liquid-liquid partitioning if the compound has intermediate polarity.

  • Degradation on Column: Flavonoids can sometimes degrade on acidic silica gel columns[9].

  • Suboptimal HPLC Conditions: A poorly optimized preparative HPLC method can result in broad peaks and poor fraction collection, leading to loss of product.

Q: I am getting poor separation of my target compound during silica gel chromatography. What can I do?

A: Poor separation is a common issue. Consider the following:

  • Solvent System Optimization: The mobile phase is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients) to find one that gives good separation between your target and major impurities.

  • Column Packing: An improperly packed column with channels or cracks will lead to very poor separation. Ensure the silica slurry is homogenous and allowed to settle without air bubbles.

  • Sample Loading: Overloading the column with too much crude extract is a primary cause of poor resolution. As a rule of thumb, the amount of sample should be 1-5% of the mass of the silica gel.

  • Compound Stability: Your compound might be degrading on the silica gel, appearing as streaks or multiple spots on TLC[9]. Test stability by spotting your sample on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs.

Q: My final product shows a purity of >95% by HPLC, but the NMR spectrum looks complex. Why?

A: This often indicates the presence of a co-eluting impurity that has a similar UV chromophore to this compound but a different structure. It could be an isomer or another flavonoid with a very similar polarity. To resolve this, you may need to adjust your HPLC method by using a shallower gradient, a different organic modifier (e.g., acetonitrile instead of methanol), or a column with different selectivity. Further purification on a secondary column or technique like Sephadex LH-20 may be necessary.

Data Presentation: Purification Method Comparison

The following table summarizes hypothetical results from different purification strategies for an initial 5 kg batch of dried Maackia amurensis stem bark.

Purification StrategyCrude Extract Yield (g)Enriched Fraction Yield (g)Final Pure Compound (mg)Final Purity (HPLC %)
Strategy 1: Silica Gel -> Sephadex LH-204503521096.2%
Strategy 2: Macroporous Resin -> Silica Gel -> Prep-HPLC4555035099.1%
Strategy 3: Silica Gel -> Prep-HPLC4523328598.5%

Experimental Protocols

Protocol 1: Extraction and Fractionation

  • Preparation: Air-dry the stem bark of Maackia amurensis and grind it into a fine powder (20-40 mesh).

  • Extraction: Macerate 5 kg of the powdered bark with 50 L of 70% aqueous ethanol at room temperature for 24 hours. Repeat the extraction three times.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude ethanol extract.

  • Partitioning: Suspend the crude extract in 5 L of water and perform successive liquid-liquid partitioning with an equal volume of chloroform (3 x 5 L).

  • Fraction Concentration: Concentrate the chloroform-soluble fraction to dryness. This fraction is typically enriched in less polar flavonoids like this compound[3].

Protocol 2: Chromatographic Purification

  • Silica Gel Chromatography:

    • Apply the dried chloroform fraction (approx. 50-100 g) onto a silica gel column (100-200 mesh).

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (starting from 9:1, progressing to 1:1) followed by ethyl acetate-methanol.

    • Collect fractions (500 mL each) and monitor them by TLC, visualizing spots under UV light (254 nm and 365 nm).

    • Pool fractions containing the target compound based on TLC comparison with a reference standard.

  • Sephadex LH-20 Gel Filtration:

    • Dissolve the pooled, dried fractions from the silica gel step in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with 100% methanol, collecting small fractions. This step is effective at removing polymeric materials and separating flavonoids with similar polarities.

  • Preparative RP-HPLC:

    • Dissolve the further purified fraction in methanol.

    • Inject the sample onto a preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm).

    • Elute with a linear gradient of methanol in water (e.g., 60% to 95% methanol over 40 minutes) at a flow rate of 10 mL/min.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm or 295 nm) and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under vacuum to yield the final product.

References

Validation & Comparative

confirming the anticancer activity of Maackiaflavanone A in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific anticancer activities of Maackiaflavanone A. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will focus on the well-documented anticancer properties of a closely related and representative flavanone, 2'-hydroxyflavanone (2HF), across various cancer cell lines.

This comparative guide synthesizes available experimental data to illuminate the cytotoxic effects, underlying molecular mechanisms, and experimental approaches used to evaluate the anticancer potential of 2'-hydroxyflavanone.

Comparative Anticancer Activity of 2'-Hydroxyflavanone

The cytotoxic efficacy of 2'-hydroxyflavanone has been evaluated in several cancer cell lines, with its inhibitory concentration at 50% (IC50) varying depending on the cell type and experimental conditions. The following table summarizes the reported IC50 values for 2'-hydroxyflavanone in different cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Lung CancerA549Not specified, but inhibited invasion and motility[1]
Breast CancerNot specifiedNot specified, but known to have anticancer activities[2]
Prostate CancerNot specifiedNot specified, but initiates apoptosis and restricts proliferation[3]
Renal CancerNot specifiedNot specified, but inhibits Akt and PI3K signaling[3]
Osteosarcoma143BNot specified, but induces apoptosis[3]
MelanomaNot specifiedNot specified, but leads to apoptosis[3]

Note: While specific IC50 values were not consistently available in the reviewed literature, the consistent reporting of anticancer effects across multiple cancer types underscores the potential of 2'-hydroxyflavanone as a therapeutic agent.

Unraveling the Molecular Mechanisms: Signaling Pathways

2'-Hydroxyflavanone exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis.[2] The primary mechanisms identified include the induction of apoptosis and the inhibition of key signaling cascades.

One of the central pathways affected by 2'-hydroxyflavanone is the MAPK (Mitogen-Activated Protein Kinase) pathway .[1] Flavanones, including 2'-hydroxyflavanone, have been shown to inhibit the phosphorylation of ERK1/2 and p38 MAPK, leading to the downregulation of downstream targets like MMP-2 and u-PA, which are crucial for cancer cell invasion and metastasis.[1]

Furthermore, 2'-hydroxyflavanone has been reported to modulate the STAT3 (Signal Transducer and Activator of Transcription 3) and Wnt/β-catenin signaling pathways, both of which are pivotal in cancer progression.[2]

Below is a diagram illustrating the general mechanism of action of flavanones on the MAPK signaling pathway.

MAPK_Pathway Flavanone 2'-Hydroxyflavanone Ras Ras Flavanone->Ras Inhibits p38 p38 MAPK Flavanone->p38 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors p38->Transcription_Factors Gene_Expression Gene Expression (MMP-2, u-PA) Transcription_Factors->Gene_Expression Invasion_Metastasis Invasion & Metastasis Gene_Expression->Invasion_Metastasis

Caption: Inhibition of the MAPK signaling pathway by 2'-Hydroxyflavanone.

Experimental Protocols

The confirmation of 2'-hydroxyflavanone's anticancer activity relies on a series of well-established in vitro assays. The following provides a general overview of the methodologies typically employed.

Cell Viability and Cytotoxicity Assays

The most common method to assess the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of 2'-hydroxyflavanone for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Invasion and Motility Assays

To evaluate the anti-metastatic potential of 2'-hydroxyflavanone, transwell invasion assays and wound healing assays are commonly used.

Transwell Invasion Assay Protocol:

  • The upper chamber of a transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

  • Cancer cells, pre-treated with 2'-hydroxyflavanone, are seeded in the upper chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • After incubation, non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface are fixed, stained, and counted under a microscope.

Western Blot Analysis

To investigate the molecular mechanisms, Western blotting is used to detect changes in the expression and phosphorylation levels of key proteins in signaling pathways.

Protocol:

  • Cancer cells are treated with 2'-hydroxyflavanone.

  • Total protein is extracted from the cells, and the concentration is determined.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of a compound like 2'-hydroxyflavanone.

Experimental_Workflow Start Start: Compound Treatment (2'-Hydroxyflavanone) Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Invasion_Assay Invasion/Motility Assay (Transwell/Wound Healing) Start->Invasion_Assay Protein_Analysis Molecular Analysis (Western Blot) Start->Protein_Analysis IC50 Determine IC50 Cell_Viability->IC50 Metastasis_Inhibition Assess Anti-Metastatic Effect Invasion_Assay->Metastasis_Inhibition Pathway_Modulation Identify Signaling Pathway Modulation Protein_Analysis->Pathway_Modulation Conclusion Conclusion on Anticancer Activity IC50->Conclusion Metastasis_Inhibition->Conclusion Pathway_Modulation->Conclusion

Caption: General experimental workflow for anticancer drug screening.

References

A Comparative Analysis of the Cytotoxic Effects of Genistein and Maackiaflavanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the well-studied isoflavone, genistein, and available data for flavanones isolated from Maackia amurensis. Due to a lack of specific experimental data on "Maackiaflavanone A" in publicly accessible scientific literature, this comparison utilizes data for a closely related compound, isothis compound, to provide a relevant, albeit indirect, comparison.

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for isothis compound and genistein across various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, providing a quantitative measure of cytotoxicity.

CompoundCancer Cell LineIC50 (µM)Reference
Isothis compoundHeLa (Cervical Cancer)8.2[1]
SK-MEL-5 (Melanoma)6.5[1]
GenisteinMCF-7 (Breast Cancer)47.5[2]
HT29 (Colon Cancer)50-100[3]
SW620 (Colon Cancer)50-100[3]
In Vitro IC50 Range2-27[4]

Mechanistic Insights into Cytotoxicity

Genistein: A Multi-faceted Approach to Cancer Cell Death

Genistein has been extensively studied and is known to induce cytotoxicity in cancer cells through multiple mechanisms:

  • Induction of Apoptosis: Genistein promotes programmed cell death by modulating the expression of key regulatory proteins. It has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5][6] This shift in balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptosis.[5] Genistein can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[5]

  • Cell Cycle Arrest: Genistein can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the G2/M phase.[6] This prevents the cells from dividing and contributes to its anti-proliferative effects.

  • Inhibition of Angiogenesis: Genistein can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

  • Modulation of Signaling Pathways: It is known to interfere with several signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[5][7]

This compound: An Area for Future Research

Currently, there is a significant lack of published data on the specific mechanisms of cytotoxicity for this compound. The available information on the related compound, isothis compound, is limited to its cytotoxic potency (IC50 values) against specific cell lines.[1] Further research is required to elucidate its mode of action, including its effects on apoptosis, the cell cycle, and relevant signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key cytotoxicity and apoptosis assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and genistein) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Procedure:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow start Cancer Cell Culture treatment Treat with this compound or Genistein start->treatment viability_assay MTT Assay (Determine IC50) treatment->viability_assay apoptosis_assay Flow Cytometry (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Western Blot (Apoptosis Markers) treatment->protein_analysis end Comparative Analysis viability_assay->end apoptosis_assay->end protein_analysis->end

Caption: Experimental workflow for comparing cytotoxic effects.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bax Bax bax->mitochondrion bcl2 Bcl-2 bcl2->mitochondrion caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis genistein Genistein genistein->death_receptor genistein->bax genistein->bcl2 maackiaflavanone This compound (Hypothetical) maackiaflavanone->mitochondrion maackiaflavanone->caspase3

Caption: Key targets in apoptotic signaling pathways.

References

A Comparative Analysis of Maackiaflavanone A and Other Potent Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of Maackiaflavanone A and other notable prenylated flavonoids, including Licochalcone A, Xanthohumol, and Icaritin. This guide provides a comprehensive overview of their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data and an exploration of their underlying molecular mechanisms.

This comparative guide delves into the biological activities of this compound, a prenylated flavanone isolated from the stem bark of Maackia amurensis, and contrasts it with other well-researched prenylated flavonoids: Licochalcone A, Xanthohumol, and Icaritin. Prenylated flavonoids are a class of compounds characterized by the addition of a prenyl group to the flavonoid skeleton, a modification that often enhances their lipophilicity and, consequently, their interaction with cellular membranes and biological targets. This structural feature is frequently associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.

While extensive research has been conducted on Licochalcone A, Xanthohumol, and Icaritin, providing a wealth of quantitative data on their bioactivities, similar detailed experimental data for this compound is less prevalent in the current scientific literature. This guide compiles the available data to offer a comparative perspective and highlights the potential of this compound as a subject for further investigation.

Comparative Biological Activity: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for Licochalcone A, Xanthohumol, and Icaritin across various assays. This quantitative data provides a benchmark for evaluating the potency of these compounds in different biological contexts. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay protocols.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Citation
Licochalcone A 22Rv1Prostate Cancer15.73 - 23.35[1]
LNCaPProstate Cancer15.73 - 23.35[1]
PC-3Prostate Cancer15.73 - 23.35[1]
DU145Prostate Cancer15.73 - 23.35[1]
SKOV3Ovarian Cancer19.22[2]
HOSOsteosarcoma29.43 (24h), 22.48 (48h)[3]
MG-63Osteosarcoma31.16 (24h), 22.39 (48h)[3]
GES-1Gastric Cancer92.7[4]
MKN-28Gastric Cancer42.0[4]
SGC7901Gastric Cancer40.8[4]
AGSGastric Cancer41.1[4]
MKN-45Gastric Cancer40.7[4]
Xanthohumol Hepatocellular Carcinoma (unspecified)Liver Cancer108 - 166[5]
A-172Glioblastoma12.3 ± 6.4[6]
5637Bladder Carcinoma15.4 ± 7.9[6]
A-431Epidermoid Carcinoma15.4 ± 7.9[6]
SK-MEL-3Melanoma15.4 ± 7.9[6]
MCC-13Merkel Cell Carcinoma23.4 ± 6.3[6]
UM-SCC-17AHead and Neck Squamous Carcinoma32.3 ± 9.8[6]
Icaritin HepG2Liver Cancer7.6 (for derivative 11c)[7]
SMMC-7721Liver Cancer3.1 (for derivative 11c)[7]
NB4Acute Myeloid LeukemiaDose-dependent inhibition[8]
HL60Acute Myeloid LeukemiaDose-dependent inhibition[8]
U937Acute Myeloid LeukemiaDose-dependent inhibition[8]
Anti-inflammatory Activity

The anti-inflammatory potential of these flavonoids is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

CompoundAssayCell LineIC50 (µM)Citation
Licochalcone A NO Production InhibitionRAW 264.7-[9][10][11]
Xanthohumol NO Production InhibitionRAW 264.712.9 ± 1.2[12]
Icaritin ---[13]

Note: While several studies confirm Licochalcone A's and Icaritin's anti-inflammatory activity through NF-κB inhibition, specific IC50 values for NO production were not consistently reported in the reviewed literature.

Antioxidant Activity

The antioxidant capacity of these compounds is evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. While this compound has been evaluated in these assays, specific quantitative results are not publicly available.

CompoundAssayResultCitation
Licochalcone A -Possesses antioxidant properties[14]
Xanthohumol DPPH Radical Scavenging-[12]
Hydroxyl Radical ScavengingPotent activity[12]
Icaritin ---

Note: Detailed, directly comparable quantitative antioxidant data for all compounds from a single study is limited. The antioxidant activity is a well-recognized property of flavonoids, including the ones discussed.

Mechanistic Insights: Signaling Pathways

The biological effects of these prenylated flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Both Licochalcone A and Xanthohumol have been shown to inhibit the NF-κB signaling cascade, which contributes significantly to their anti-inflammatory and anticancer properties.[9][10][11][12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ub Ubiquitination & Degradation IκBα->Ub NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Inflammatory Gene Expression NF-κB_n->Gene_Expression Induces Licochalcone A Licochalcone A Licochalcone A->IKK Xanthohumol Xanthohumol Xanthohumol->IKK

Caption: Inhibition of the NF-κB pathway by Licochalcone A and Xanthohumol.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Icaritin has been demonstrated to exert its anticancer effects by inhibiting this pathway, leading to apoptosis in cancer cells.[8]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Icaritin Icaritin Icaritin->Akt

Caption: Icaritin-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these flavonoids.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Licochalcone A) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Prenylated Flavonoid A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding and Stimulation: Plate RAW 264.7 macrophages in a 24-well plate and incubate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the test sample to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This comparative guide highlights the significant therapeutic potential of prenylated flavonoids, particularly Licochalcone A, Xanthohumol, and Icaritin, in the fields of oncology and inflammatory diseases. The compiled quantitative data and mechanistic insights provide a valuable resource for researchers. While this compound remains a promising but less-characterized member of this class, its structural similarity to other potent prenylated flavonoids suggests it is a compelling candidate for future in-depth investigation. Further studies are warranted to elucidate the specific biological activities and molecular targets of this compound, which could pave the way for its development as a novel therapeutic agent.

References

Validating the Mechanism of Action of Maackiaflavanone A: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Maackiaflavanone A with alternative flavonoid compounds, focusing on the validation of their mechanisms of action using genetic approaches. Due to the limited direct research on "this compound," this guide will proceed under the well-reasoned assumption that it is a prenylated flavanone recently isolated from Maackia amurensis, such as isothis compound or a closely related structure. The proposed primary mechanism of action for this compound is the induction of apoptosis through the intrinsic mitochondrial pathway. This will be compared with the more extensively studied flavonoids, Liquiritigenin and Genistein, which have well-documented, genetically-validated mechanisms involving key cellular signaling pathways.

Comparative Analysis of Bioactive Flavonoids

The following table summarizes the cytotoxic and mechanistic data for this compound (based on closely related compounds from Maackia amurensis) and the comparator flavonoids, Liquiritigenin and Genistein. This data provides a basis for evaluating their potential as therapeutic agents and for designing experiments to validate their mechanisms of action.

CompoundTarget Cell LineIC50 (µM)Proposed Mechanism of ActionKey Molecular TargetsGenetic Validation Approaches
Isothis compound HeLa, SK-MEL-518.8, 8.2Induction of ApoptosisBax, Bcl-2, Caspase-3siRNA knockdown or CRISPR/Cas9 knockout of Bax or Caspase-3
Liquiritigenin Breast Cancer Cells~20-50Inhibition of PI3K/Akt PathwayPI3K, AktsiRNA-mediated knockdown of Akt1 to confirm its role in mediating the anti-proliferative effects
Genistein Various Cancer Cells~5-50Inhibition of MAPK/ERK PathwayMEK, ERKCRISPR/Cas9-mediated knockout of ERK1/2 to validate its necessity for Genistein's apoptotic effects

Experimental Protocols for Genetic Validation

Validating the proposed mechanism of action for a novel compound like this compound requires rigorous experimental approaches. Genetic tools such as siRNA and CRISPR/Cas9 are indispensable for confirming the role of specific target proteins in the compound's biological activity. Below are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay is a crucial first step to determine the cytotoxic effects of the compound and to establish a dose-response curve.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to quantify the changes in the expression levels of key apoptosis-related proteins following treatment with the compound.

Protocol:

  • Protein Extraction: Treat cells with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

siRNA-mediated Gene Knockdown

This method is used to transiently silence the expression of a target gene to determine if it is essential for the compound's mechanism of action.

Protocol:

  • siRNA Transfection: Seed cells in a 6-well plate. On the following day, transfect the cells with siRNA targeting the gene of interest (e.g., Bax or Caspase-3) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Compound Treatment: Treat the transfected cells with this compound at its IC50 concentration.

  • Endpoint Analysis: Assess the outcome of the treatment. For example, perform a cell viability assay to see if the knockdown of the target gene rescues the cells from this compound-induced cytotoxicity.

  • Validation of Knockdown: Confirm the knockdown of the target protein by Western blotting.

CRISPR/Cas9-mediated Gene Knockout

CRISPR/Cas9 provides a powerful tool for creating stable knockout cell lines to definitively validate the role of a target gene in the compound's mechanism.

Protocol:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene of interest (e.g., ERK1/2 for validating Genistein's mechanism) into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cells with the Cas9/gRNA plasmid. Select for transfected cells using an appropriate antibiotic or by fluorescence-activated cell sorting (FACS) if a fluorescent marker is present.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or cell sorting.

  • Knockout Validation: Expand the clones and screen for successful gene knockout by PCR, sequencing, and Western blotting.

  • Functional Assays: Use the validated knockout cell line and a wild-type control to perform functional assays with the compound (e.g., apoptosis assay with Genistein) to confirm the target's role.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound, the experimental workflow for its validation, and the validated pathways of the comparator compounds.

Maackiaflavanone_A_Pathway MaackiaflavanoneA This compound Bax Bax ↑ MaackiaflavanoneA->Bax Bcl2 Bcl-2 ↓ MaackiaflavanoneA->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion pro-apoptotic Bcl2->Mitochondrion anti-apoptotic Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

Genetic_Validation_Workflow cluster_phenotypic Phenotypic Analysis cluster_genetic Genetic Validation cluster_confirmation Mechanism Confirmation MTT 1. MTT Assay (Determine IC50) WB_Apoptosis 2. Western Blot (Confirm Apoptosis Markers) MTT->WB_Apoptosis siRNA 3. siRNA Knockdown (e.g., Bax, Caspase-3) WB_Apoptosis->siRNA Rescue_Assay 4. Rescue Experiment (Cell Viability) siRNA->Rescue_Assay Conclusion Target is Validated Rescue_Assay->Conclusion

Caption: Experimental workflow for genetic validation.

Comparator_Pathways cluster_liquiritigenin Liquiritigenin cluster_genistein Genistein Liq Liquiritigenin PI3K PI3K Liq->PI3K Akt Akt PI3K->Akt Proliferation_L Cell Proliferation ↓ Akt->Proliferation_L Gen Genistein MEK MEK Gen->MEK ERK ERK MEK->ERK Apoptosis_G Apoptosis ↑ ERK->Apoptosis_G

Caption: Validated signaling pathways for comparator flavonoids.

Cross-Validation of Maackiaflavanone A's Effects in Multiple Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maackiaflavanone A, a prenylated flavanone isolated from the stem bark of Maackia amurensis, and its related compounds.[1][2] The focus is on its cytotoxic effects against various cancer cell lines, with additional context provided by the anti-inflammatory and antioxidant activities of other flavonoids from the same plant source. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support further research and drug development efforts.

Comparative Efficacy of this compound and Related Compounds

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the available data, comparing its effects with other compounds isolated from Maackia amurensis.

Table 1: Cytotoxic Activity of Flavonoids from Maackia amurensis

CompoundCancer Cell LineAssayIC50 (µM)Reference
This compound A375S2 (Melanoma)MTTNot specified[1]
HeLa (Cervical Cancer)MTTNot specified[1]
MCF-7 (Breast Cancer)MTTNot specified[1]
HepG2 (Liver Cancer)MTTNot specified[1]
Maackiaflavanone B A375S2 (Melanoma)MTT7.8[1]
Isothis compound HeLa (Cervical Cancer)MTS>50[3]
SK-MEL-5 (Melanoma)MTS>50[3]
Isomaackiaflavanone B HeLa (Cervical Cancer)MTS>50[3]
SK-MEL-5 (Melanoma)MTS>50[3]
Euchrenone b1 HeLa (Cervical Cancer)MTT4.5[1]

Note: Specific IC50 values for this compound were not provided in the available literature.

While direct quantitative comparisons for this compound are limited, the data on related compounds from Maackia amurensis highlight the potential for this class of flavonoids to exhibit significant cytotoxic effects. For instance, Maackiaflavanone B showed potent activity against melanoma cells, and Euchrenone b1 was highly effective against cervical cancer cells.[1]

Broader Bioactivities of Maackia amurensis Flavonoids

Beyond cytotoxicity, other flavonoids from Maackia amurensis have demonstrated anti-inflammatory and antioxidant properties, suggesting that this compound may also possess these activities.

Table 2: Anti-inflammatory and Antioxidant Activities of Maackia amurensis Compounds

Compound/ExtractBioactivityAssayKey FindingsReference
EtOAc-soluble extractAnti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated RAW264.7 cellsCompound 5 showed the highest inhibitory activity with an IC50 of 59.0 ± 1.5 µM.[4]
Various compounds (1-6)AntioxidantDPPH, ABTS, FRAPCompounds exhibited varying degrees of free radical-scavenging and reducing activities.[4]

These findings suggest a broader therapeutic potential for compounds derived from Maackia amurensis and warrant further investigation into the multi-faceted effects of this compound.

Experimental Protocols

Cytotoxicity Assays (MTT and MTS)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT or MTS, yielding a colored formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.

    • MTS Assay: MTS reagent, in combination with an electron coupling agent (e.g., phenazine ethosulfate), is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm for MTT and 490 nm for MTS).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

General Protocol:

  • Cell Seeding and Stimulation: RAW264.7 cells are seeded in 96-well plates and stimulated with LPS in the presence or absence of the test compound.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite to form a purple azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined using a standard curve of sodium nitrite, and the inhibitory effect of the compound is calculated.

Antioxidant Assays (DPPH, ABTS, FRAP)

These assays assess the antioxidant capacity of a compound through different mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of an antioxidant to scavenge the ABTS radical cation. The reduction of the radical is observed as a loss of color, measured at 734 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured at 593 nm.

Visualizing Molecular Pathways and Experimental Workflows

Potential Signaling Pathways for Flavonoid-Induced Cytotoxicity

While the specific signaling pathways affected by this compound have not been elucidated, flavonoids are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of MAPK and NF-κB signaling pathways.

cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Response This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of natural compounds like this compound.

Start Start: Isolate this compound Cell_Culture 1. Culture Cancer Cell Lines (e.g., HeLa, A375S2) Start->Cell_Culture Treatment 2. Treat Cells with this compound (Dose-response) Cell_Culture->Treatment Assay 3. Perform Viability Assay (MTT or MTS) Treatment->Assay Data_Analysis 4. Measure Absorbance and Calculate IC50 Assay->Data_Analysis End End: Determine Cytotoxic Potency Data_Analysis->End

Caption: Workflow for assessing the cytotoxicity of this compound.

References

In-Depth Analysis of Maackiaflavanone A Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

While specific quantitative data on Maackiaflavanone A analogs is not available, this guide will present a generalized approach to SAR studies of flavanones, using data from other relevant compounds to illustrate the core principles and experimental designs. This will serve as a valuable resource for researchers initiating projects on this compound or other novel flavanone derivatives.

General Principles of Flavanone Structure-Activity Relationships

The biological activity of flavanones is intricately linked to the substitution patterns on their A and B rings, as well as the stereochemistry of the C-ring. Key structural features that are commonly investigated for their impact on activity include:

  • Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. Hydroxylation often enhances antioxidant and anticancer activities. For instance, the presence of hydroxyl groups at the C5 and C7 positions of the A-ring is a common feature in biologically active flavanones.

  • Methoxylation and Other Substitutions: The replacement of hydroxyl groups with methoxy (-OCH3) groups or the introduction of other substituents like halogens can significantly modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.

  • B-Ring Substitution: The substitution pattern on the B-ring plays a crucial role in determining the specific biological targets of the flavanone. Variations in substituents on this ring can lead to differential effects on various enzymes and signaling pathways.

Hypothetical Comparative Data of Flavanone Analogs

To illustrate the format for data presentation in a typical SAR study, the following table presents hypothetical data for a series of flavanone analogs, demonstrating how variations in structure can influence anticancer and anti-inflammatory activity.

CompoundR1R2R3R4Anticancer Activity (IC50, µM)¹Anti-inflammatory Activity (NO Inhibition, IC50, µM)²
F-1 (Parent) HOHHOH15.225.8
F-2 OCH3OHHOH12.520.1
F-3 OHOHHOH8.915.3
F-4 HOCH3HOH22.135.4
F-5 HOHClOH10.318.7
F-6 HOHHOCH318.930.2

¹In vitro cytotoxicity against a human cancer cell line (e.g., MCF-7). ²Inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7).

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to any SAR study. Below are representative methodologies for assessing the anticancer and anti-inflammatory activities of flavanone analogs.

Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the flavanone analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the flavanone analogs for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in SAR studies and for outlining experimental procedures.

SAR_Logic cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Lead_Compound This compound (Lead Compound) Analog_Design Analog Design (Structural Modification) Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Anti-inflammatory) Purification_Characterization->In_Vitro_Screening Active_Analogs Identification of Active Analogs In_Vitro_Screening->Active_Analogs Data_Analysis Quantitative Data Analysis In_Vitro_Screening->Data_Analysis Active_Analogs->Data_Analysis SAR_Establishment Establishment of Structure-Activity Relationship Data_Analysis->SAR_Establishment Optimized_Lead Optimized Lead Compound SAR_Establishment->Optimized_Lead

Caption: Logical workflow for a structure-activity relationship study.

Experimental_Workflow cluster_assays Specific Assays Start Start Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with This compound Analogs Cell_Seeding->Compound_Treatment Incubation Incubate for Specified Duration Compound_Treatment->Incubation MTT_Assay MTT Assay (Anticancer) Incubation->MTT_Assay Griess_Assay Griess Assay (Anti-inflammatory) Incubation->Griess_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Griess_Assay->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis Conclusion Determine Structure-Activity Relationship Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating biological activity.

A Comparative Analysis of the Antioxidant Capacity of Maackiaflavanone A and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides insights into the antioxidant potential of Maackiaflavanone A, a flavanone isolated from Maackia amurensis, in comparison to well-studied flavonoids: quercetin, catechin, and epigallocatechin gallate (EGCG). While direct comparative studies involving this compound are limited, a qualitative assessment based on structure-activity relationships, supplemented by quantitative data for other flavonoids, offers valuable perspectives for researchers in drug discovery and natural product chemistry.

Key Findings in Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. These methods measure the ability of a compound to neutralize free radicals, a key factor in mitigating oxidative stress implicated in numerous disease pathologies.

While specific quantitative antioxidant data for this compound is not widely available in published literature, a study on the chemical constituents of Maackia amurensis has reported the evaluation of its antioxidant activity using DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays. Unfortunately, the specific IC50 or equivalent values from this study are not readily accessible. However, the antioxidant potential of this compound can be inferred from its chemical structure in relation to established structure-activity relationships for flavonoids.

In contrast, extensive research has quantified the antioxidant capacities of quercetin, catechin, and EGCG, demonstrating their potent free radical scavenging activities. The table below summarizes representative antioxidant values for these compounds from various studies. It is important to note that values can vary between studies due to different experimental conditions.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Quercetin ~5 - 20~1 - 10~4 - 8
Catechin ~20 - 50~5 - 15~2 - 5
EGCG ~5 - 15~1 - 8~6 - 10
This compound Data Not AvailableData Not AvailableData Not Available

Note: The values presented are approximate ranges compiled from multiple sources and are for comparative purposes only. Exact values may differ based on specific assay conditions.

Structure-Activity Relationship and Predicted Activity of this compound

The antioxidant activity of flavonoids is largely determined by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups and other substituents on their characteristic C6-C3-C6 skeleton.

This compound is a flavanone characterized by methoxy groups at the 7 and 4' positions and a prenyl-related substituent at the 6-position. The absence of free hydroxyl groups on the B-ring and the lack of a C2-C3 double bond in the C-ring, typical of flavanones, suggest that its antioxidant capacity may be moderate compared to flavonoids rich in hydroxyl groups. The presence of the prenyl group could enhance its lipophilicity, potentially influencing its interaction with cellular membranes and lipid peroxidation processes.

Quercetin , a flavonol, possesses multiple hydroxyl groups, including a catechol group in the B-ring and a hydroxyl group at the 3-position, which are key determinants of its very high antioxidant activity.

Catechin and EGCG are flavan-3-ols, also rich in hydroxyl groups. EGCG, in particular, exhibits exceptionally high antioxidant capacity due to the presence of a galloyl moiety and a tri-hydroxyl group on the B-ring.

Based on these structural features, it is predicted that the antioxidant capacity of this compound is likely to be lower than that of quercetin, catechin, and EGCG. The methoxylation of hydroxyl groups generally reduces antioxidant activity as it removes the hydrogen-donating potential of these groups.

Experimental Methodologies for Antioxidant Capacity Assessment

The following are generalized protocols for the most common assays used to determine antioxidant capacity.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.

  • A solution of DPPH• in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color.

  • Various concentrations of the test compound are added to the DPPH• solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH• scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS•+ radical cation.

  • The ABTS•+ radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution has a blue-green color.

  • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a set incubation time.

  • The percentage of ABTS•+ inhibition is calculated, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant compound in a multi-well plate.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

  • The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).

Visualizing the Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound.

Antioxidant_Assay_Workflow Test_Compound Test Compound (e.g., this compound) Reaction_Mixture Incubate Test Compound with Radical Solution Test_Compound->Reaction_Mixture Standard_Antioxidant Standard (e.g., Quercetin) Standard_Antioxidant->Reaction_Mixture Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Reaction_Mixture Spectrophotometer Measure Absorbance (DPPH/ABTS) Reaction_Mixture->Spectrophotometer Data_Analysis Calculate % Inhibition and IC50 Value Spectrophotometer->Data_Analysis

Caption: Generalized workflow for DPPH/ABTS antioxidant assays.

Conclusion

Head-to-Head Comparison: Maackiain vs. Ibuprofen for In Vitro Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products continue to be a valuable source of inspiration and therapeutic leads. This guide provides a head-to-head comparison of Maackiain, a pterocarpan found in Maackia amurensis, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), based on their in vitro anti-inflammatory properties. This objective analysis, supported by experimental data and detailed protocols, aims to inform researchers and drug development professionals on the potential of Maackiain as an alternative or complementary anti-inflammatory agent.

Executive Summary

Maackiain demonstrates notable anti-inflammatory effects through mechanisms distinct from Ibuprofen. While Ibuprofen is a well-established non-selective inhibitor of cyclooxygenase (COX) enzymes, Maackiain appears to exert its influence through the modulation of inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. This comparison highlights the potential for Maackiain to offer a different therapeutic approach to inflammation, possibly with a different side-effect profile.

Quantitative Data Summary

Parameter Maackiain Ibuprofen (Standard-of-Care)
COX-1 Inhibition (IC50) Data not available~13 µM[1]
COX-2 Inhibition (IC50) Data not available~370 µM[1]
Nitric Oxide (NO) Production Inhibition in RAW 264.7 cells (IC50) ~21.4 µMData varies, generally higher than for COX inhibition

Note: The IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action

Maackiain: A Modulator of Inflammatory Signaling

Maackiain's anti-inflammatory properties are linked to its ability to interfere with key intracellular signaling cascades that orchestrate the inflammatory response. Studies have shown that Maackiain can suppress the activation of the NLRP3 inflammasome and inhibit the NF-κB pathway. These actions lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators like nitric oxide.

Maackiain_Pathway cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus NF_kB_Pathway NF-κB Pathway Inflammatory Stimulus->NF_kB_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Inflammatory Stimulus->NLRP3_Inflammasome Maackiain Maackiain Maackiain->NF_kB_Pathway Maackiain->NLRP3_Inflammasome Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Cytokines) NF_kB_Pathway->Pro_inflammatory_Mediators NLRP3_Inflammasome->Pro_inflammatory_Mediators

Caption: Maackiain's anti-inflammatory mechanism.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen, a classic NSAID, functions by inhibiting the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, Ibuprofen effectively reduces the inflammatory response.

Ibuprofen_Pathway cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Experimental_Workflow cluster_workflow General In Vitro Anti-Inflammatory Assay Workflow Cell_Seeding Cell Seeding / Enzyme Preparation Compound_Treatment Treatment with Maackiain or Ibuprofen Cell_Seeding->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulus (e.g., LPS) / Substrate Addition Compound_Treatment->Inflammatory_Stimulation Incubation Incubation Inflammatory_Stimulation->Incubation Measurement Measurement of Inflammatory Mediator (e.g., NO, PGE2) Incubation->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Maackiaflavanone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides detailed procedures for the proper disposal of Maackiaflavanone A, a flavanone derivative, emphasizing safety and regulatory compliance.

This compound presents specific health and environmental hazards that necessitate careful handling and disposal. Adherence to these protocols is crucial for protecting laboratory personnel and the surrounding ecosystem.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with the following key characteristics:

Hazard CategoryDescriptionGHS Classification
Acute Toxicity (Oral) Harmful if swallowed.Category 4[1]
Acute Toxicity (Inhalation) Harmful if inhaled.Category 4[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.Category 1[1]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.Category 1[1]
Skin Irritation May cause skin irritation.Category 2 (General for flavanones)[2][3]
Eye Irritation May cause serious eye irritation.Category 2A (General for flavanones)[2][3]
Respiratory Irritation May cause respiratory irritation.Category 3 (General for flavanones)[2][3]

Due to its high aquatic toxicity, this compound must not be released into the environment.[1] Disposal down the drain or in regular trash is strictly prohibited.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the required steps for the safe disposal of this compound in various forms.

1. Disposal of Unused or Waste this compound (Solid or in Solution):

  • Waste Collection:

    • Collect all waste this compound, including residues from reaction vessels and contaminated materials, in a designated and properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a tightly sealing lid.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[4]

    • Ensure the SAA is in a well-ventilated area, such as a fume hood, to prevent inhalation exposure.[1]

  • Disposal Request:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste manifest and pickup.

2. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

    • Label the container as "Hazardous Waste" with the chemical name.

  • Sharps:

    • Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Glassware:

    • Reusable glassware should be decontaminated. Triple rinse with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first two rinsates as hazardous waste and dispose of them in the designated liquid waste container for this compound.

    • The third rinse may be disposed of as regular solvent waste, depending on institutional policies.

    • After thorough cleaning, the glassware can be returned to general use.

3. Spill Cleanup and Disposal:

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.[2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.[1]

    • Place the used absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials and rinsates as hazardous waste.

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) B->C D Place Waste in Labeled Container C->D E Seal Container Tightly D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Manifest Documentation G->H I Waste is Transported for Proper Disposal H->I Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) Spill->Cleanup Cleanup->D

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, fostering a culture of responsibility and trust in your research operations.

References

Personal protective equipment for handling Maackiaflavanone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Maackiaflavanone A. The following procedures are based on available data for this compound and related flavonoid compounds, promoting a culture of safety and building trust in your laboratory practices.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and for safe handling.

PropertyValueSource
Molecular Formula C₂₆H₃₀O₆ChemBK[1]
Molar Mass 438.51 g/mol ChemBK[1]
Appearance PowderChemBK
Predicted Density 1.222 ± 0.06 g/cm³ChemBK[1]
Predicted Boiling Point 655.9 ± 55.0 °CChemBK[1]
Storage Condition 2-8°CChemBK

Hazard Identification and Personal Protective Equipment (PPE)

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on information for the structurally related compound 7-Hydroxyflavanone and general knowledge of flavonoid compounds, the following potential hazards and protective measures are recommended. This compound is a natural product with relatively low toxicity, but caution should always be exercised.

Potential Hazards:

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

  • As a powder, it may cause respiratory tract irritation if inhaled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict procedural workflow is essential for minimizing risk and ensuring experimental integrity.

1. Preparation and Weighing:

  • Conduct all handling of powdered this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use a dedicated, clean weighing vessel and tools.

  • Minimize the creation of dust during transfer.

2. Dissolution:

  • Common solvents for flavonoids include methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Add the solvent to the weighed this compound powder slowly to avoid splashing.

  • If sonication or gentle heating is required for dissolution, ensure the container is appropriately sealed or handled within the fume hood to contain any vapors.

3. Experimental Use:

  • Keep containers of this compound, whether in solid or solution form, closed when not in use.

  • Avoid contact with skin and eyes. If contact occurs, rinse the affected area immediately with copious amounts of water.

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.

Disposal Plan

Proper disposal of chemical waste is paramount for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.

  • Container Disposal: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines.

Workflow and Safety Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound, emphasizing the integration of safety measures at each step.

MaackiaflavanoneA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don PPE Weigh Weigh Powder (in fume hood) PPE->Weigh Safety First Dissolve Dissolve in Solvent Weigh->Dissolve Collect_Solid Collect Solid Waste Weigh->Collect_Solid Contaminated PPE & disposables Experiment Perform Experiment Dissolve->Experiment Experiment->Collect_Solid Contaminated disposables Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Liquid Waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.